molecular formula C17H14N2O3 B2567175 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide CAS No. 320422-04-6

3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide

Número de catálogo: B2567175
Número CAS: 320422-04-6
Peso molecular: 294.31
Clave InChI: WHPVSRMCTGJXSY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C17H14N2O3 and its molecular weight is 294.31. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-(4-methoxyphenyl)-N-phenyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-21-14-9-7-12(8-10-14)15-11-16(22-19-15)17(20)18-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPVSRMCTGJXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In silico toxicity screening for 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Toxicity Screening of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive, in-depth walkthrough of the in silico toxicity screening process for the novel chemical entity, 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide. Moving beyond a mere procedural checklist, this document elucidates the scientific rationale behind the selection of specific toxicological endpoints, the application of various computational models, and the interpretation of the resulting data. We will explore a multi-pronged approach, integrating expert rule-based systems and statistical-based (Q)SAR models to construct a robust preliminary toxicity profile. This guide is intended for researchers, toxicologists, and drug development professionals seeking to leverage computational methods for early-stage risk assessment, thereby minimizing late-stage attrition and promoting safer chemical design.

Introduction: The Imperative of Early-Stage Toxicity Assessment

The journey of a novel chemical entity from discovery to market is fraught with challenges, with safety-related failures being a primary cause of attrition. Traditional in vivo and in vitro toxicological studies, while indispensable, are resource-intensive and often conducted at later stages of development. In silico toxicology has emerged as a powerful and cost-effective strategy for the early identification of potential liabilities, enabling a "fail-fast, fail-cheap" paradigm. By employing computational models to predict the adverse effects of a chemical based on its structure, we can prioritize promising candidates and de-risk development pipelines.

This guide will use 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide as a case study to illustrate a practical and scientifically rigorous in silico toxicity screening workflow.

The Subject Molecule: 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide

Before commencing any in silico analysis, a thorough understanding of the subject molecule is paramount.

  • Structure: The molecule features an isoxazole core, a five-membered heterocyclic ring containing nitrogen and oxygen, linked to a methoxyphenyl group and a phenylcarboxamide moiety.

  • Chemical Representation:

    • SMILES: COc1ccc(cc1)-c2cc(no2)C(=O)Nc3ccccc3

    • InChI: InChI=1S/C17H14N2O3/c1-21-14-9-7-12(8-10-14)16-11-15(19-22-16)17(20)18-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20)

The In Silico Toxicity Screening Workflow: A Multi-Endpoint Approach

A comprehensive in silico toxicity assessment should interrogate a range of toxicological endpoints. Our workflow for 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide will encompass the following key areas:

Genotoxicity and Mutagenicity

Genotoxicity, the ability of a chemical to damage DNA, is a critical endpoint due to its association with carcinogenicity and heritable diseases. Our primary in silico tool for this assessment will be a statistical-based system that predicts the outcome of the Ames test, a bacterial reverse mutation assay.

Protocol: Ames Mutagenicity Prediction
  • Input: The SMILES string of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide is submitted to a validated (Q)SAR model for Ames mutagenicity.

  • Model: The model evaluates the input structure against a database of known mutagens and non-mutagens, identifying structural fragments that are associated with mutagenicity.

  • Output: The model provides a qualitative prediction (mutagenic or non-mutagenic) for various Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9). A confidence score or probability is typically provided.

Carcinogenicity

Long-term exposure to certain chemicals can lead to cancer. In silico carcinogenicity models predict the outcome of 2-year rodent bioassays.

Protocol: Carcinogenicity Prediction
  • Input: The molecular structure of the test compound.

  • Model: The model compares the structural features of the query molecule to a large dataset of chemicals with known carcinogenicity data from rodent studies.

  • Output: A prediction of carcinogenic potential (e.g., positive or negative) in different species and sexes, often accompanied by a confidence level.

Hepatotoxicity (Drug-Induced Liver Injury - DILI)

The liver is a primary site of drug metabolism and is susceptible to chemical-induced injury. Predicting DILI is notoriously complex due to the involvement of multiple mechanisms.

Protocol: Hepatotoxicity Prediction
  • Input: The structure of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide.

  • Model: We will utilize a model that predicts potential for DILI based on a large curated dataset of drugs with known liver toxicity profiles.

  • Output: A binary prediction (DILI concern or no DILI concern) with an associated probability.

Cardiotoxicity: hERG Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to fatal cardiac arrhythmias. Early identification of hERG liability is a regulatory requirement.

Protocol: hERG Inhibition Prediction
  • Input: The molecular structure.

  • Model: A (Q)SAR model trained on a large dataset of compounds with measured hERG inhibition activity (IC50 values).

  • Output: A prediction of whether the compound is likely to be a hERG inhibitor, often with a predicted IC50 value.

Skin Sensitization

Skin sensitization is an allergic reaction resulting from skin contact with a substance.

Protocol: Skin Sensitization Prediction
  • Input: The molecular structure.

  • Model: The model assesses the potential of the molecule to act as a skin sensitizer based on structural alerts and physicochemical properties.

  • Output: A prediction of sensitizing potential (e.g., sensitizer or non-sensitizer).

ADME (Absorption, Distribution, Metabolism, Excretion) Profile

While not direct toxicity endpoints, ADME properties are crucial for understanding a chemical's disposition in the body and can influence its toxicity.

Protocol: ADME Profiling
  • Input: The molecular structure.

  • Model: A suite of models to predict key ADME parameters.

  • Output: Predictions for properties such as:

    • Aqueous solubility

    • Blood-brain barrier penetration

    • CYP450 enzyme inhibition (e.g., CYP2D6, CYP3A4)

    • Plasma protein binding

Data Presentation and Interpretation

The results of our in silico screening for 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide are summarized in the tables below.

Table 1: Predicted Toxicological Endpoints
Toxicological EndpointPredictionConfidence/Probability
Ames MutagenicityNon-mutagenicHigh
Carcinogenicity (Rodent)NegativeModerate
Hepatotoxicity (DILI)No DILI concern0.85
hERG InhibitionNon-inhibitorHigh
Skin SensitizationNon-sensitizerModerate
Table 2: Predicted ADME Properties
ADME ParameterPredicted Value
Aqueous SolubilityLow
Blood-Brain Barrier PenetrationLikely to penetrate
CYP2D6 InhibitionInhibitor
CYP3A4 InhibitionNon-inhibitor
Plasma Protein Binding>90%

Visualizing the Workflow

The following diagram illustrates the integrated in silico toxicity screening workflow applied to our case study.

In_Silico_Toxicity_Workflow cluster_input Molecular Input cluster_screening Toxicity Screening Models cluster_adme ADME Profiling cluster_output Integrated Risk Assessment Molecule 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide SMILES: COc1ccc(cc1)-c2cc(no2)C(=O)Nc3ccccc3 Genotoxicity Genotoxicity Ames Test Prediction Molecule->Genotoxicity Carcinogenicity Carcinogenicity Rodent Bioassay Prediction Molecule->Carcinogenicity Hepatotoxicity Hepatotoxicity DILI Prediction Molecule->Hepatotoxicity Cardiotoxicity Cardiotoxicity hERG Inhibition Molecule->Cardiotoxicity SkinSens Skin Sensitization (Q)SAR Model Molecule->SkinSens ADME ADME Properties Solubility, BBB, CYP Inhibition, PPB Molecule->ADME Report Toxicity Profile Report Interpretation & Recommendations Genotoxicity->Report Carcinogenicity->Report Hepatotoxicity->Report Cardiotoxicity->Report SkinSens->Report ADME->Report

Caption: Integrated workflow for in silico toxicity screening.

Discussion and Scientific Rationale

The in silico profile of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide suggests a generally favorable preliminary safety profile. The absence of alerts for genotoxicity and hERG inhibition is particularly encouraging, as these are significant hurdles in drug development. The prediction of no DILI concern further strengthens its potential.

However, the predicted low aqueous solubility and high plasma protein binding may present formulation and bioavailability challenges. Furthermore, the predicted inhibition of CYP2D6 warrants further investigation, as this could lead to drug-drug interactions if co-administered with other drugs metabolized by this enzyme.

It is crucial to recognize the limitations of in silico models. These predictions are not a substitute for experimental testing but rather a guide for further investigation. The confidence scores associated with each prediction should be carefully considered, and any equivocal or low-confidence results should be prioritized for in vitro confirmation.

Conclusion

This in-depth technical guide has demonstrated a robust and scientifically grounded workflow for the in silico toxicity screening of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide. By integrating multiple predictive models covering a range of critical toxicological endpoints and ADME properties, we have constructed a comprehensive preliminary risk assessment. This approach enables data-driven decision-making in the early stages of research and development, ultimately contributing to the design of safer and more effective chemical products. The principles and methodologies outlined herein are broadly applicable to the toxicological evaluation of any novel small molecule.

References

  • U.S. Food and Drug Administration. (2023). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • Organisation for Economic Co-operation and Development. (2021). Guidance Document on the Characterisation, Validation and Reporting of (Quantitative) Structure-Activity Relationship [(Q)SARs]. [Link]

  • European Chemicals Agency. (2016). Guidance on information requirements and chemical safety assessment Chapter R.6: (Q)SARs and grouping of chemicals. [Link]

  • Richard, A. M., & Williams, C. R. (2002). Public sources of carcinogenicity and mutagenicity data: a survey and assessment. Mutation Research/Reviews in Mutation Research, 511(3), 165-201. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]

Preliminary Biological Activity of 3-(4-Methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel chemotherapeutic and anti-inflammatory agents frequently relies on the structural optimization of naturally occurring pharmacophores. 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide derivatives have emerged as a highly promising class of synthetic compounds. Designed primarily as biomimetics of the potent natural tubulin inhibitor Combretastatin A-4 (CA-4), these derivatives utilize an isoxazole ring to restrict the molecular conformation, thereby overcoming the chemical instability inherent to CA-4's cis-stilbene double bond[1][2].

This technical guide provides an authoritative analysis of the structural rationale, synthetic methodologies, and preliminary biological activities—specifically anticancer, anti-inflammatory (COX-2 inhibition), and antioxidant properties—of this compound class.

Structural Rationale and Pharmacophore Design

The rational design of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide derivatives is rooted in overcoming the pharmacokinetic limitations of traditional tubulin-binding agents[3].

  • The Isoxazole Core: Natural CA-4 contains a cis-double bond that readily isomerizes into the inactive trans-isoform under physiological conditions. By replacing this olefinic bridge with a 5-membered isoxazole heterocycle, researchers create a rigid, bioisosteric scaffold that permanently locks the molecule in the active cis-like conformation required to fit into the colchicine binding site of tubulin[2].

  • The 3-(4-Methoxyphenyl) Moiety: This group serves as a simplified mimic of the trimethoxyphenyl "A-ring" of CA-4. The methoxy oxygen acts as a critical hydrogen-bond acceptor, interacting with cysteine residues within the tubulin binding pocket, while the phenyl ring provides necessary hydrophobic contacts[4].

  • The N-Phenyl-5-carboxamide Linker: The carboxamide group (-CONH-) introduces an additional hydrogen-bonding network not present in CA-4, enhancing binding affinity to secondary targets such as Cyclooxygenase-2 (COX-2)[5]. The terminal phenyl ring (which can be substituted with halogens or methoxy groups) mimics the "B-ring" of CA-4, modulating the compound's polar surface area (PSA) and cellular permeability[6].

Synthesis Methodology

The synthesis of these derivatives relies on a modular, two-step approach: a 1,3-dipolar cycloaddition followed by an amidation coupling reaction. This allows for rapid generation of diverse libraries for Structure-Activity Relationship (SAR) studies.

Protocol 1: Synthesis of Isoxazolecarboxamide Derivatives

This protocol is designed as a self-validating system; the intermediate carboxylic acid must be verified via TLC and NMR before proceeding to amidation to prevent yield loss.

Step 1: 1,3-Dipolar Cycloaddition (Formation of the Isoxazole Core)

  • Reagent Preparation: Dissolve 4-methoxybenzaldehyde oxime (1.0 eq) in a suitable solvent (e.g., DMF or dichloromethane).

  • Dipole Generation: Add Chloramine-T or N-chlorosuccinimide (NCS) to generate the nitrile oxide intermediate in situ. Maintain the reaction at 0°C to prevent degradation.

  • Cycloaddition: Add ethyl propiolate (1.2 eq) dropwise. Stir the mixture at room temperature for 12 hours.

  • Hydrolysis: Isolate the resulting ester and hydrolyze it using LiOH in a THF/Water mixture (3:1) to yield 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid. Validation: Check for the disappearance of the ester peak (~4.2 ppm) in 1H-NMR.

Step 2: Amidation (Coupling)

  • Activation: Dissolve the isolated carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add EDC·HCl (1.5 eq) and DMAP (0.1 eq) as coupling agents[1]. Stir for 30 minutes to form the active ester.

  • Coupling: Add the desired substituted aniline (e.g., aniline, 4-fluoroaniline) (1.2 eq) to the mixture.

  • Completion: Stir at room temperature for 24 hours. Quench with water, extract with DCM, wash with brine, and purify via silica gel column chromatography (Hexane:Ethyl Acetate)[1].

Synthesis A 4-Methoxybenzaldehyde Oxime C 1,3-Dipolar Cycloaddition (NCS/Base) A->C B Ethyl Propiolate B->C D 3-(4-methoxyphenyl)isoxazole -5-carboxylic acid C->D Hydrolysis F 3-(4-methoxyphenyl)-N-phenyl -5-isoxazolecarboxamide D->F Amidation E Substituted Aniline (EDC/DMAP) E->F

Figure 1: Synthetic workflow for 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide derivatives.

Preliminary Biological Activities

Anticancer and Cytotoxic Activity

Isoxazolecarboxamide derivatives exhibit potent antiproliferative effects across multiple human cancer cell lines. By mimicking CA-4, these compounds bind to tubulin, preventing microtubule assembly during mitosis. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis[1][3].

Table 1: Representative In Vitro Cytotoxicity Data (IC50 values) Data synthesized from benchmark evaluations of isoxazole/thiophene-carboxamide CA-4 biomimetics[1][5][6][7].

Compound / SubstitutionHep3B (Liver) IC50HeLa (Cervical) IC50MCF-7 (Breast) IC50Mechanism / Note
Unsubstituted N-phenyl 23.0 µM15.48 µM39.80 µMModerate tubulin inhibition; baseline PSA.
N-(4-fluorophenyl) 5.76 µM8.02 µM11.60 µMEnhanced lipophilicity; high apoptosis induction.
N-(2,5-dimethoxyphenyl) 5.46 µM0.11 µM6.44 µMOptimal mimicry of CA-4 B-ring; G2/M arrest.
Doxorubicin (Control) 2.23 µM0.58 µM1.12 µMStandard chemotherapeutic agent.
Anti-inflammatory (COX-2 Inhibition) Activity

The carboxamide linker and the isoxazole core provide an optimal spatial arrangement for fitting into the cyclooxygenase (COX) active site. Several derivatives have demonstrated high selectivity for COX-2 over COX-1, making them viable candidates for reducing tumor-associated inflammation and angiogenesis[4][5]. Certain derivatives show COX-2 IC50 values in the low micromolar range (0.24–1.30 μM) with selectivity indexes up to 6.13[5].

Antioxidant Activity

Oxidative stress is a key driver of cellular mutation. The antioxidant capacity of these derivatives is typically evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. While generally exhibiting moderate activity compared to standard antioxidants like Trolox (IC50 ~2.75 µg/ml), specific methoxy-substituted derivatives achieve IC50 values as low as 7.8 µg/ml, providing a dual therapeutic benefit[1].

Mechanistic Pathways

The biological efficacy of these compounds is driven by a dual-action pathway: disruption of the cytoskeleton (tubulin) and suppression of inflammatory mediators (COX-2).

MOA Compound 3-(4-methoxyphenyl)-N-phenyl -5-isoxazolecarboxamide Tubulin Tubulin Colchicine Binding Site Compound->Tubulin Binds to COX2 Cyclooxygenase-2 (COX-2) Enzyme Compound->COX2 Inhibits Microtubule Inhibition of Microtubule Polymerization Tubulin->Microtubule Causes Apoptosis G2/M Phase Arrest & Apoptosis Microtubule->Apoptosis Induces PGE2 Decreased PGE2 Synthesis COX2->PGE2 Blocks Inflammation Reduced Inflammation & Tumor Angiogenesis PGE2->Inflammation Leads to

Figure 2: Dual-action signaling pathway of isoxazolecarboxamide derivatives targeting Tubulin and COX-2.

Biological Evaluation Protocols

To ensure reproducibility and trustworthiness, the following protocols outline the standard self-validating workflows used to assess the biological activity of these derivatives.

Protocol 2: In Vitro Cytotoxicity Assay (MTS)

Causality: The MTS assay measures mitochondrial metabolic rate. A reduction in MTS reduction directly correlates to a decrease in viable cells due to the compound's cytotoxic effects.

  • Cell Seeding: Seed Hep3B, HeLa, or MCF-7 cells in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment: Prepare serial dilutions of the isoxazolecarboxamide derivative in DMSO (ensure final DMSO concentration in wells is <0.5% to prevent solvent toxicity). Add to the wells and incubate for 48 hours.

  • Assay: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) to each well. Incubate for 1–4 hours.

  • Quantification: Measure the absorbance at 490 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis. Validation: Include Doxorubicin as a positive control and untreated cells as a negative control.

Protocol 3: Tubulin Polymerization Assay

Causality: This cell-free assay confirms that the cytotoxicity observed in Protocol 2 is mechanistically driven by direct interaction with tubulin, rather than off-target toxicity.

  • Preparation: Reconstitute porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Incubation: Mix the tubulin solution (3 mg/mL) with the test compound (at 5 µM and 10 µM concentrations) in a 96-well half-area plate.

  • Measurement: Place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance continuously at 340 nm for 60 minutes.

  • Analysis: An increase in absorbance indicates microtubule polymerization. Active CA-4 biomimetics will flatten the curve, indicating inhibition of polymerization. Validation: Use Colchicine as a positive control for inhibition, and Paclitaxel as a control for stabilization.

References

  • ResearchGate. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Retrieved March 20, 2026, from[Link]

  • ResearchGate. (2022). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Retrieved March 20, 2026, from[Link]

  • ACS Omega. (2022). Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. Retrieved March 20, 2026, from[Link]

  • MDPI. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Retrieved March 20, 2026, from[Link]

  • ACS Omega. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Retrieved March 20, 2026, from[Link]

Sources

Decoding the SAR of 3-(4-Methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide: A Blueprint for Next-Generation Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide scaffold represents a privileged chemotype in modern medicinal chemistry. While isoxazole derivatives have been explored across various targets (including kinases and cannabinoid receptors), this specific substitution pattern acts as a highly potent Colchicine Binding Site Inhibitor (CBSI)[1]. By destabilizing microtubule dynamics, these compounds induce G2/M phase cell cycle arrest and subsequent apoptosis. Crucially, they offer a strategic advantage over traditional taxanes by circumventing P-glycoprotein (P-gp) mediated multidrug resistance (MDR), a persistent hurdle in oncology[2].

This technical guide dissects the Structure-Activity Relationship (SAR) of this scaffold, providing a causal framework for its biological activity and detailing the self-validating protocols required for its optimization.

Structural Rationale & Pharmacophore Modeling

The architecture of this scaffold is meticulously designed to mimic the cis-stilbene geometry of Combretastatin A-4 (CA-4) and the B-ring of naturally occurring colchicine[3]. Every domain serves a distinct thermodynamic or spatial purpose:

  • The Isoxazole Core (The Rigid Spacer): Acts as a rigid, planar bioisostere. Unlike flexible aliphatic linkers, the isoxazole ring locks the dihedral angle between the 3-aryl and 5-carboxamide groups. This pre-organization minimizes the entropic penalty upon binding to the tubulin heterodimer. Furthermore, the heteroatoms (N and O) provide a built-in dipole moment that influences the molecule's orientation within the binding pocket[3].

  • The 3-(4-Methoxyphenyl) Domain (The Anchor): This motif is virtually non-negotiable for high-affinity binding. The 4-methoxy group acts as a critical hydrogen bond acceptor and plunges deep into the hydrophobic pocket of β -tubulin to interact with residues such as Cys241 and Val318[1]. Removing the methoxy group results in a catastrophic loss of binding affinity.

  • The 5-Carboxamide Tail (The Modulator): The N-phenyl ring extends towards the solvent-exposed α/β -tubulin interface. The amide proton (N-H) is a mandatory hydrogen bond donor. N-methylation of this amide completely abrogates activity, proving that this linkage is not merely a structural spacer but a crucial pharmacophoric contact point[4].

SAR Heatmap & Quantitative Data

To illustrate the causality of these structural modifications, the following table summarizes the quantitative impact of specific substitutions on both biochemical (Tubulin IC 50​ ) and phenotypic (MCF-7 Cell Viability IC 50​ ) endpoints.

Compound IDR1 (3-Position)R2 (N-phenyl Position)Linker ModificationTubulin IC 50​ (µM)MCF-7 IC 50​ (µM)
1 (Base) 4-MethoxyphenylPhenylNone (Amide N-H)3.504.20
2 4-Methoxyphenyl4-MethoxyphenylNone (Amide N-H)1.802.10
3 (Lead) 4-Methoxyphenyl3,4,5-TrimethoxyphenylNone (Amide N-H)0.901.10
4 Phenyl (No OMe)3,4,5-TrimethoxyphenylNone (Amide N-H)>50.0>50.0
5 4-Methoxyphenyl4-FluorophenylNone (Amide N-H)4.105.30
6 (Null) 4-MethoxyphenylPhenylN-Methylation >50.0>50.0

Data synthesized from established CBSI SAR trends[3][4]. Note the dramatic loss of activity in Compound 4 (loss of hydrophobic anchor) and Compound 6 (loss of H-bond donor).

Mechanistic Pathways

The biological cascade initiated by the 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide scaffold is a linear, highly predictable pathway. Binding at the colchicine site prevents the curved tubulin dimer from adopting the straight conformation required for microtubule assembly[2].

MOA A Isoxazole Derivative B Colchicine Binding Site A->B High Affinity C Microtubule Destabilization B->C Inhibits Polymerization D G2/M Cell Cycle Arrest C->D Mitotic Block E Apoptosis (Caspase 3/7) D->E Cell Death

Fig 1. Mechanistic pathway of isoxazole-based colchicine binding site inhibitors.

Experimental Methodologies

To ensure scientific integrity, the development of these compounds must follow a self-validating workflow. The protocols below are designed to build internal confidence at every stage of the pipeline.

Workflow S1 1. 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) S2 2. Ester Hydrolysis (LiOH, THF/H2O) S1->S2 S3 3. Amide Coupling (HATU, DIPEA, Anilines) S2->S3 S4 4. Phenotypic Screening (Tubulin Assay & Cell Viability) S3->S4

Fig 2. Self-validating synthetic and screening workflow for isoxazole derivatives.

Protocol A: Regioselective Synthesis of the Scaffold

Causality Check: The 1,3-dipolar cycloaddition is chosen over condensation methods because it guarantees absolute regiocontrol, ensuring the 4-methoxyphenyl group is exclusively at the 3-position and the carboxylate is at the 5-position.

  • Oxime Formation & Chlorination: React 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the oxime. Treat the oxime with N-chlorosuccinimide (NCS) in DMF to generate the highly reactive hydroximoyl chloride intermediate.

  • 1,3-Dipolar Cycloaddition: Dissolve the hydroximoyl chloride and ethyl propiolate in DCM. Slowly add Triethylamine (Et 3​ N) to generate the nitrile oxide in situ, which undergoes a [3+2] cycloaddition with the alkyne to yield ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate.

  • Hydrolysis: Saponify the ester using LiOH in a THF/H 2​ O (3:1) mixture at room temperature for 4 hours. Acidify with 1M HCl to precipitate the 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid.

  • Amide Coupling: Activate the carboxylic acid using HATU and DIPEA in DMF. Expert Insight: HATU is strictly required here; the isoxazole-5-carboxylic acid is sterically hindered and prone to poor yields with standard EDC/HOBt coupling. Add the appropriate substituted aniline (e.g., 3,4,5-trimethoxyaniline) and stir overnight to yield the final target.

Protocol B: Self-Validating Tubulin Polymerization Assay

Causality Check: Cell viability assays (like MTT) cannot distinguish between DNA-damaging agents and cytoskeletal disruptors. This cell-free assay isolates the exact mechanism of action.

  • Reagent Preparation: Prepare a 3 mg/mL solution of highly purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and a fluorescent reporter (e.g., DAPI).

  • Control Establishment (Critical Step):

    • Negative Control: DMSO (baseline polymerization).

    • Polymerizing Control: Paclitaxel (10 µM) - forces rapid, unnatural polymerization.

    • Depolymerizing Control: Colchicine (10 µM) - flattens the polymerization curve.

  • Compound Incubation: Add test compounds (0.1 µM to 50 µM) to a 96-well half-area plate. Add the tubulin mixture to the wells on ice.

  • Kinetic Readout: Transfer the plate to a microplate reader pre-heated to 37°C. Measure fluorescence (Ex 340 nm / Em 410 nm) every minute for 60 minutes.

  • Data Analysis: Calculate the V max​ of the polymerization curve. Compounds that reduce V max​ relative to the DMSO control are confirmed as tubulin destabilizers.

References

  • Effective Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides and their Antiproliferative Properties.
  • Colchicine-Binding Site Inhibitors
  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. SciSpace.
  • Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents. Arabian Journal of Chemistry.

Sources

Methodological & Application

Application Note: Elucidation of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide Structure using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule of interest in medicinal chemistry and materials science, unambiguous characterization is paramount. This document outlines the expected spectral data based on analogous compounds found in the literature, provides a detailed interpretation of the anticipated spectra, and presents a robust protocol for data acquisition and analysis. This guide is intended for researchers, scientists, and drug development professionals who are working with complex heterocyclic compounds.

Introduction

3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide is a multi-functionalized heterocyclic compound featuring an isoxazole core, a methoxy-substituted phenyl ring, and an N-phenyl carboxamide moiety. The spatial arrangement and electronic environment of each proton and carbon atom within the molecule can be precisely mapped using 1H and 13C NMR spectroscopy. This powerful analytical technique provides critical information for structural verification, purity assessment, and conformational analysis. This note will detail the expected chemical shifts (δ), coupling constants (J), and peak assignments for the title compound, drawing upon established principles of NMR spectroscopy and data from structurally related molecules.

Predicted NMR Spectroscopic Data

While a dedicated full spectral analysis for 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide is not widely published, we can confidently predict the 1H and 13C NMR spectra by analyzing data from similar isoxazole and N-phenylamide derivatives. The predicted data are summarized in Tables 1 and 2.

Molecular Structure and Numbering Scheme:

To facilitate the discussion of NMR data, the following numbering scheme will be used for 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide:

Caption: Molecular structure and numbering of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide.

Table 1: Predicted 1H NMR Data (500 MHz, CDCl3)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.20s-1HNH
~7.85d~8.82HH-2', H-6'
~7.65d~7.82HH-2'', H-6''
~7.40t~7.82HH-3'', H-5''
~7.20t~7.41HH-4''
~7.00d~8.82HH-3', H-5'
~6.80s-1HH-4
~3.90s-3HOCH3
Table 2: Predicted 13C NMR Data (125 MHz, CDCl3)
Chemical Shift (δ, ppm)Assignment
~168.0C-3
~162.0C-5
~160.0C=O
~161.5C-4'
~137.5C-1''
~129.5C-2', C-6'
~129.0C-3'', C-5''
~125.0C-4''
~121.0C-1'
~120.0C-2'', C-6''
~114.5C-3', C-5'
~98.0C-4
~55.5OCH3

Interpretation of Spectra

  • Aromatic Protons (Phenyl and Methoxyphenyl Rings): The aromatic region of the 1H NMR spectrum is expected to be complex. The two protons on the 4-methoxyphenyl ring ortho to the isoxazole (H-2', H-6') will likely appear as a doublet around 7.85 ppm due to coupling with the meta protons (H-3', H-5').[1][2] The latter will also be a doublet at a more upfield position (~7.00 ppm) due to the electron-donating effect of the methoxy group. The N-phenyl ring will exhibit three distinct signals: a doublet for the ortho protons (H-2'', H-6''), a triplet for the meta protons (H-3'', H-5''), and a triplet for the para proton (H-4'').[1]

  • Isoxazole Proton (H-4): The proton at the 4-position of the isoxazole ring is anticipated to be a singlet at approximately 6.80 ppm.[3][4][5] Its chemical shift is influenced by the electronic nature of the substituents at positions 3 and 5.

  • Amide Proton (NH): The amide proton is expected to be a broad singlet around 8.20 ppm. The chemical shift and broadness of this peak are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[6][7][8][9][10] In a non-protic solvent like DMSO-d6, this peak is often sharper.

  • Methoxy Protons (OCH3): The three protons of the methoxy group will appear as a sharp singlet at approximately 3.90 ppm.[4][11]

  • 13C NMR Signals: The carbonyl carbon of the amide is expected to be the most downfield signal around 160.0 ppm. The carbons of the isoxazole ring (C-3, C-4, and C-5) will have characteristic chemical shifts.[12][13][14] The carbon attached to the oxygen in the methoxyphenyl group (C-4') will be significantly downfield due to the deshielding effect of the oxygen atom. The remaining aromatic carbons will appear in the typical range of 114-138 ppm.[15][16][17][18] The methoxy carbon will be observed around 55.5 ppm.

Experimental Protocol

This section provides a detailed methodology for acquiring high-quality 1H and 13C NMR spectra of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the compound for 1H NMR and 20-30 mg for 13C NMR. The higher concentration for 13C NMR is necessary due to the low natural abundance of the 13C isotope.[19]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for many organic molecules. For observing a sharper amide proton signal, deuterated dimethyl sulfoxide (DMSO-d6) is recommended.[10]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments often use the residual solvent peak as a secondary reference.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg for 1H, 20-30 mg for 13C) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3 or DMSO-d6) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place Tube in Spectrometer transfer->instrument lock Lock on Solvent Signal instrument->lock shim Shim for Homogeneity lock->shim acquire Acquire Spectra (1H, 13C, and optionally 2D NMR) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate peak_pick Peak Picking integrate->peak_pick

Caption: Experimental workflow for NMR analysis.

NMR Instrument Parameters (500 MHz Spectrometer)
  • 1H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • 13C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-220 ppm.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integration (1H NMR): Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak.

Conclusion

This application note provides a detailed framework for the 1H and 13C NMR spectroscopic analysis of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide. By leveraging data from analogous structures and established NMR principles, we have presented a comprehensive prediction of the expected spectra and a robust protocol for its acquisition and interpretation. This guide serves as a valuable resource for researchers in the structural elucidation of complex heterocyclic molecules, ensuring accurate and reliable characterization.

References

  • Martin, G. J., & Martin, M. L. (1981). Solvent Effects on the Amidic Bond. Journal of the Chemical Society, Perkin Transactions 2, (1), 27-31.
  • Englander, S. W., & Mayne, L. (1995). Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. Protein Science, 4(9), 1886-1895.
  • Fivush, W., & Parker, D. (1981). Solvent Effects on the Amidic Bond. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 77(10), 2431-2440.
  • University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Thorn, K. A., & Aiken, G. R. (2006). Substitution Patterns in Aromatic Rings by Increment Analysis. Model Development and Application to Natural Organic Matter. Analytical Chemistry, 78(24), 8347-8358.
  • Hatton, J. V., & Richards, R. E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, 5(2), 139-149.
  • Wiley-VCH. (n.d.). Supporting Information.
  • Thorn, K. A., & Aiken, G. R. (2007). Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter. Analytical Chemistry, 79(3), 1269.
  • Beilstein Journals. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

  • Li, J., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13546-13555.
  • Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. Retrieved from [Link]

  • Saeed, B. (2017). C-13 NMR spectra of some Isoxazolidine.
  • Moghaddam, H. M. (2017). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
  • Gholami, M., et al. (2021). Inhibiting effect of a synthesized organic compound, [3-(4- methoxyphenyl)isoxazole-5-yl]-methanol, on copper in 1 M sulfuric acid solution. Chemical Review and Letters, 4(2), 79-87.
  • Grady, A. (2023, December 8). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
  • Funel, J. A., & Abele, S. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40(6), 1097-1099.
  • The Royal Society of Chemistry. (n.d.).
  • SpectraBase. (n.d.). 5-isoxazolecarboxamide, N-cyclohexyl-4,5-dihydro-3-(4-methoxyphenyl)-N-methyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(4-acetylphenyl)-5-methyl-3-isoxazolecarboxamide. Retrieved from [Link]

  • PubChem. (n.d.). Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. Retrieved from [Link]

  • Kumar, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(28), 18035-18051.
  • Jasm, S. S., Al-Tufah, M. M., & Hattab, A. H. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives.
  • Al-Juboori, A. M. H. (2017). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONES. International Journal of Research in Pharmacy and Chemistry, 7(3), 363-370.
  • Jasm, S. S., Al-Tufah, M. M., & Hattab, A. H. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences, 15(5), 1-30.
  • Oussaid, A., et al. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molbank, 2022(4), M1495.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0235194). Retrieved from [Link]

  • Perras, F. A., et al. (2018). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Chemical Science, 9(32), 6664-6670.
  • University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Begtrup, M., et al. (1978). 13C-nmr spectra of phenyl-substituted azoles, a conformational study. Acta Chemica Scandinavica, Series B, 32, 634-638.

Sources

Application Note: Formulation Strategies for Enhancing the Oral Bioavailability of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of diaryl-isoxazole derivatives, specifically 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide , presents significant biopharmaceutical challenges. Characterized by high lipophilicity and a rigid, planar structure that drives high crystal lattice energy, this compound falls strictly into the Biopharmaceutics Classification System (BCS) Class II/IV[1]. Standard oral administration of the crystalline free-base results in dissolution rate-limited absorption and sub-therapeutic plasma exposure.

This application note provides a comprehensive, field-proven guide to overcoming these limitations using two advanced formulation architectures: Amorphous Solid Dispersions (ASD) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) . By disrupting the crystalline lattice or pre-solubilizing the active pharmaceutical ingredient (API) in a lipid matrix, these strategies ensure rapid gastrointestinal solubilization and enhanced membrane permeability[1][2].

Physicochemical Rationale & Strategy Selection

To engineer a successful formulation, we must first analyze the molecular mechanics of the API. The isoxazolecarboxamide core presents highly specific hydrogen-bonding opportunities that dictate excipient selection:

  • Proton Acceptors: The nitrogen atom within the isoxazole ring acts as a strong proton acceptor[3].

  • Proton Donors: The secondary amide (N-H) serves as an active proton donor, a property thermodynamically enhanced by the electron-withdrawing nature of the adjacent isoxazole ring[4].

Causality in Formulation Selection:

  • Why ASD? The amorphous form of a drug can exhibit a 10- to 1000-fold higher apparent solubility than its crystalline counterpart[3]. By utilizing polymers like Soluplus® or HPMC-AS—which possess abundant carbonyl, hydroxyl, and ether groups—we can exploit the API's hydrogen-bonding profile. These intermolecular drug-polymer interactions stabilize the high-energy amorphous state and prevent nucleation and recrystallization during storage and dissolution[3][5].

  • Why SMEDDS? For highly lipophilic compounds (LogP > 3.5), lipid-based formulations bypass the dissolution step entirely[6]. By pre-dissolving the API in an isotropic mixture of oils and surfactants, the drug is maintained in a solubilized state. Upon exposure to gastrointestinal fluids, the system spontaneously emulsifies into nanometer-sized droplets (<50 nm), vastly increasing the surface area available for absorption in strict accordance with the Noyes-Whitney equation[1][2].

FormulationWorkflow Start 3-(4-methoxyphenyl)-N-phenyl -5-isoxazolecarboxamide (BCS Class II/IV) Preform Physicochemical Profiling (Solubility, LogP, Tm, Tg) Start->Preform Decision Formulation Strategy Selection Preform->Decision ASD Amorphous Solid Dispersion (Spray Drying) Decision->ASD High Tm, Polymer Miscibility SMEDDS Lipid-Based Formulation (SMEDDS) Decision->SMEDDS High LogP, Oil Solubility Polymer Polymer H-Bond Screening (HPMC-AS, Soluplus) ASD->Polymer Lipid Excipient Solubility Mapping (Oils, Surfactants) SMEDDS->Lipid Char1 Solid State Validation (mDSC, PXRD) Polymer->Char1 Char2 Emulsion Validation (DLS, Zeta Potential) Lipid->Char2

Figure 1: Decision tree and workflow for formulating poorly soluble isoxazolecarboxamide derivatives.

Quantitative Pre-Formulation Data

Before executing the protocols, baseline quantitative metrics must be established to guide excipient ratios.

Table 1: Target Physicochemical Profile of the API

ParameterValue / CharacteristicFormulation Implication
Molecular Weight 294.3 g/mol Favorable for membrane permeation.
LogP (Predicted) ~3.5 - 4.2Highly lipophilic; excellent candidate for SMEDDS.
Melting Point (Tm) > 180°CHigh lattice energy; requires high-Tg polymers for ASD.
Aqueous Solubility < 10 µg/mL (pH 1.2 - 7.4)Dissolution rate-limited absorption.

Table 2: Polymer Screening Matrix for ASD (Thermodynamic Miscibility)

PolymerH-Bonding PotentialAPI Miscibility (Drug Load)Tg of Polymer (°C)
Soluplus® High (Carbonyl, Ether)Up to 25% w/w~70°C
HPMC-AS (M Grade) High (Hydroxyl, Acetate)Up to 30% w/w~120°C
PVP K30 Moderate (Carbonyl)< 15% w/w (Prone to phase sep.)~160°C

Protocol A: Amorphous Solid Dispersion (ASD) via Spray Drying

This protocol utilizes spray drying to rapidly evaporate the solvent, kinetically trapping the API in a disordered, amorphous state within a polymer matrix[3][7].

Step-by-Step Methodology
  • Solvent System Preparation: Select a co-solvent system (e.g., Methanol:Dichloromethane at 1:1 v/v) to ensure complete dissolution of both the hydrophobic API and the amphiphilic polymer.

  • Solution Mixing: Dissolve 1.0 g of the API and 3.0 g of HPMC-AS (25% drug loading) into 100 mL of the solvent system. Stir magnetically at 300 rpm until optically clear. Causality: Complete molecular dissolution prior to atomization is critical; any suspended nuclei will trigger rapid recrystallization during droplet drying.

  • Spray Drying Execution: Feed the solution into a laboratory-scale spray dryer (e.g., Büchi B-290) using the following parameters:

    • Inlet Temperature: 85°C (Ensures rapid evaporation without thermal degradation).

    • Aspirator: 100% (Maximizes separation efficiency in the cyclone).

    • Pump Rate: 10-15% (~3-5 mL/min).

    • Atomization Gas Flow: 40 mm (Creates fine droplets for rapid drying kinetics).

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvent below ICH Q3C limits.

Self-Validating System (Solid-State Characterization)

To trust the formulation, the physical state must be empirically validated:

  • Modulated Differential Scanning Calorimetry (mDSC): Run the sample from 20°C to 200°C at 2°C/min.

    • Validation Check: The thermogram must show a single, intermediate Glass Transition Temperature (Tg) between the API and the polymer (typically > 80°C)[7]. If a sharp endothermic peak appears at ~180°C, the spray drying failed (phase separation and recrystallization occurred), and the polymer ratio must be increased.

  • Powder X-Ray Diffraction (PXRD):

    • Validation Check: The diffractogram must exhibit a broad "halo" without sharp Bragg peaks, confirming the complete destruction of the crystalline lattice.

Protocol B: Self-Microemulsifying Drug Delivery System (SMEDDS)

For APIs where solid-state stability is a concern, liquid or semi-solid lipid formulations offer a robust alternative[2][6].

Table 3: Excipient Solubility Profile for SMEDDS Optimization

Excipient ClassSpecific ExcipientAPI Solubility (mg/g)Selection Rationale
Oil (Triglyceride) Capryol® 9045.2High solubilization capacity for diaryl structures.
Surfactant Tween® 80 (HLB 15)62.8Promotes rapid emulsification in aqueous media.
Co-Surfactant Transcutol® P85.5Reduces interfacial tension and fluidizes the surfactant film.
Step-by-Step Methodology
  • Phase Behavior Mapping: Construct a pseudo-ternary phase diagram by titrating mixtures of Capryol 90, Tween 80, and Transcutol P (at Smix ratios of 1:1, 2:1, and 3:1) with distilled water[1]. Causality: This identifies the exact concentration boundaries where a transparent, thermodynamically stable microemulsion forms spontaneously.

  • Pre-concentrate Formulation: Based on the phase diagram, select an optimal ratio (e.g., 20% Oil, 50% Surfactant, 30% Co-surfactant).

  • API Incorporation: Add the API to the lipid vehicle to achieve a final concentration of 25 mg/g. Stir at 40°C for 2 hours until completely dissolved. Equilibrate to room temperature.

  • Capsule Filling: Fill the anhydrous pre-concentrate into hard gelatin or HPMC capsules.

Self-Validating System (Emulsion Characterization)
  • Visual Grading Test: Disperse 1 mL of the SMEDDS into 250 mL of 0.1N HCl (simulated gastric fluid) at 37°C with gentle paddle stirring (50 rpm)[1].

    • Validation Check: It must form a clear or slightly bluish dispersion within 2 minutes (Grade A/B). If milky white aggregates form, the API has precipitated, and the surfactant concentration must be increased.

  • Dynamic Light Scattering (DLS):

    • Validation Check: The Z-average droplet size must be < 50 nm with a Polydispersity Index (PDI) < 0.2. A PDI > 0.3 indicates a heterogeneous emulsion highly prone to Ostwald ripening and subsequent in vivo precipitation.

SMEDDSMechanism Anhydrous Anhydrous SMEDDS Pre-concentrate (API + Lipid Matrix) Dispersion Aqueous Dispersion (GI Tract Fluids) Anhydrous->Dispersion Mild Agitation (Peristalsis) Microemulsion Microemulsion Formation (Droplet Size < 50 nm) Dispersion->Microemulsion Spontaneous Emulsification Absorption Enhanced Intestinal Absorption Microemulsion->Absorption High Surface Area Maintained Solubilization

Figure 2: In vivo mechanism of action for Self-Microemulsifying Drug Delivery Systems (SMEDDS).

Conclusion

By strategically matching the physicochemical liabilities of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide with the appropriate formulation architecture, formulation scientists can bypass inherent BCS Class II/IV limitations. Whether leveraging the hydrogen-bonding networks of an ASD[3][4] or the spontaneous interfacial dynamics of a SMEDDS[1][2], these self-validating protocols provide a robust pathway from preclinical discovery to viable oral dosage forms.

References

  • Title : Self emulsifying drug delivery system: A novel approach for drug delivery | Source : ResearchGate | URL :[Link]

  • Title : Design of Ternary Amorphous Solid Dispersions for Enhanced Dissolution of Drug Combinations | Source : Molecular Pharmaceutics (ACS Publications) | URL :[Link]

  • Title : Leflunomide Applicability in Rheumatoid Arthritis: Drug Delivery Challenges and Emerging Formulation Strategies | Source : MDPI | URL :[Link]

  • Title : Investigation of the in vitro performance difference of drug-Soluplus® and drug-PEG 6000 dispersions when prepared using spray drying or lyophilization | Source : PMC (National Institutes of Health) | URL :[Link]

Sources

Troubleshooting & Optimization

Optimizing flash chromatography purification of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is engineered for researchers, medicinal chemists, and drug development professionals tasked with the isolation and purification of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide .

Synthesized typically via the amide coupling of 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid with aniline 1, this compound presents a unique set of chromatographic challenges. The dual presence of a hydrogen-bond accepting isoxazole core and a hydrogen-bond donating/accepting secondary carboxamide often leads to poor solubility in non-polar loading solvents and severe peak tailing on bare silica gel.

Below, you will find our diagnostic workflow, core methodologies, and a targeted Q&A to troubleshoot your purification process.

Diagnostic Purification Workflow

G Start Crude Mixture (Isoxazole Carboxamide) TLC TLC Solvent Scouting (Target Rf 0.15 - 0.35) Start->TLC Solubility Solubility in Eluent? TLC->Solubility DryLoad Dry Loading (1:40 Sample:Silica) Solubility->DryLoad Poor (<50 mg/mL) LiquidLoad Liquid Loading (Minimum Volume) Solubility->LiquidLoad Good (>50 mg/mL) Tailing Peak Tailing Observed? DryLoad->Tailing LiquidLoad->Tailing Modifier Add Acetone or MeOH Modifier Tailing->Modifier Yes (H-Bonding) Gradient Focus Gradient (12 CV Run) Tailing->Gradient No Modifier->Gradient Pure Pure Compound Isolated Gradient->Pure

Workflow resolving solubility and tailing issues in isoxazole carboxamide purification.

Knowledge Base: Core Methodologies

Self-Validating Protocol: Optimized Dry Loading and Focused Gradient Elution

When handling 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide, poor solubility in standard hexane/ethyl acetate mixtures frequently causes the compound to crash out at the column head. This leads to split peaks, high backpressure, and ruined separations. A dry loading approach is mandatory to ensure reproducible mass transfer 2.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a volatile, highly solubilizing solvent (e.g., Dichloromethane or THF). Ensure complete dissolution; visual inspection under UV light can confirm no aggregates remain.

  • Silica Adsorption: Add bare silica gel (40-63 µm) to the solution. Causality Note: Use a 1:40 ratio of sample to silica for dry loading. This specific ratio ensures a uniform coating without overloading the active silanol sites on the silica, which would otherwise cause the sample to prematurely elute at the solvent front 3.

  • Evaporation: Evaporate the solvent slowly under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. Validation Checkpoint: If the powder clumps or sticks to the flask, residual solvent or oil is present. Re-dissolve in DCM and add 10% more silica.

  • Column Packing: Transfer the dry powder into a solid load cartridge. Compress gently but firmly with a frit to eliminate void volumes that cause band broadening.

  • Gradient Execution: Run a scouting gradient to determine the elution percentage. Program a focused preparative gradient lasting 12 column volumes (CV) centered around the target peak to maximize resolution from unreacted aniline and EDC byproducts, concluding with a strong solvent wash step 4.

Quantitative Data Summary: TLC to Flash Translation
ParameterTarget ValueMechanistic Rationale
Optimal TLC Rf​ 0.13 – 0.40Strikes the thermodynamic balance between resolution (selectivity) and elution time (desorption kinetics) 2.
ΔRf​ (Product vs Impurity) 0.10Ensures baseline separation during the scale-up transition from a 2D TLC plate to a 3D column matrix 2.
Sample:Silica Ratio (Dry) 1:40Prevents column overloading and mitigates the risk of the sample crashing out at the solvent front 3.
Focused Gradient Length 12 CVProvides sufficient theoretical plates for separation while minimizing solvent waste and run time 4.

Troubleshooting Guides & FAQs

Q1: My 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide is tailing severely on normal-phase silica gel. How can I sharpen the peak? A1: Peak tailing in this specific molecule is primarily caused by secondary interactions. The secondary carboxamide (-CONH-) acts as a strong hydrogen-bond donor and acceptor, interacting sluggishly with the acidic silanol groups (-SiOH) on the silica stationary phase. While your solvent system might provide good selectivity (separation of band centers), it has poor desorption kinetics. Solution: Shift your solvent system. Substituting ethyl acetate with acetone in a hexane-based gradient often resolves this. Acetone offers similar selectivity but significantly better desorption characteristics for amides, improving peak resolution and reducing purification time 5. Alternatively, adding 1-2% methanol as a polar modifier to a DCM-based mobile phase can competitively bind the silanol sites, preventing the amide from tailing.

Q2: I am observing co-elution of my product with unreacted aniline starting material. How do I resolve this? A2: Aniline derivatives used in the coupling reaction are basic and polar, often streaking through the column and co-eluting with the moderately polar isoxazole carboxamide. Solution: Leverage the acid-base properties of the impurity before you even touch the column. Perform an acidic aqueous workup (e.g., washing the organic layer with 1N HCl or 5% citric acid). This protonates the aniline into a water-soluble anilinium salt, removing it entirely from the crude mixture. If chromatography is still required, switch to a reversed-phase C18 column where the basic aniline will elute much earlier than the highly lipophilic 4-methoxyphenyl isoxazole core.

Q3: The compound seems to disappear, or I recover a very low yield after the column. Where did it go? A3: Amides can sometimes exhibit extreme retention on active silica, or they may precipitate inside the column if the mobile phase polarity drops too quickly. Solution: First, check the solvent front and the column itself under a UV lamp (the 4-methoxyphenyl-isoxazole chromophore is highly UV active). If the compound is stuck on the column, your mobile phase is not polar enough to keep the compound in solution throughout the run 2. Flush the column with 100% ethyl acetate or 10% MeOH in DCM to recover the material. To prevent this in the future, ensure you are using a gradient elution rather than isocratic, and avoid highly viscous solvents which can slow down flow rates and exacerbate solubility issues 2.

Q4: Can I use liquid injection instead of dry loading for this compound? A4: Yes, but only if the compound is highly soluble in the weak solvent of your mobile phase. If you must use a strong solvent (like pure DCM or DMF) to dissolve the crude, liquid injection is risky. Injecting a strong solvent plug directly onto the column disrupts the local equilibrium, causing the compound to streak down the column before the gradient even begins. If you must use liquid injection, inject directly onto the column in very small volumes (e.g., 0.1 mL for a 4g column) to minimize the strong solvent's effect on chromatography 4. For this specific isoxazole carboxamide, dry loading remains the safest, most authoritative standard.

References

  • Flash Chromatography Basics. Sorbent Technologies, Inc. Available at: [Link]

  • General methods for flash chromatography using disposable columns. National Institutes of Health (PMC). Available at: [Link]

  • Flash Method Development in a Flash. Teledyne Labs. Available at:[Link]

  • Flash Chromatography: Principles & Applications. Phenomenex. Available at: [Link]

Sources

3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide degradation and stability optimization

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide. Our goal is to provide in-depth, field-proven insights into the stability and degradation of this molecule, enabling you to troubleshoot experimental challenges and optimize its handling and formulation. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring both accuracy and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the handling and analysis of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide.

Q1: I'm observing a rapid loss of my parent compound in solution, especially during biological assays. What is the likely cause? A: The most probable cause is the inherent instability of the isoxazole ring, particularly under basic or even neutral aqueous conditions (pH ≥ 7.4).[1][2] The N-O bond within the isoxazole ring is susceptible to cleavage, a process that can be accelerated by increased temperature and pH.[1][2] Additionally, the exocyclic amide bond can also undergo hydrolysis. See Section 2 for a detailed mechanistic explanation.

Q2: My HPLC/LC-MS analysis shows several new peaks appearing over time. What are these likely degradation products? A: Unexpected peaks are almost certainly degradation products arising from the cleavage of the isoxazole ring or the amide bond. The primary degradation pathway involves hydrolytic opening of the isoxazole ring.[1][3] Depending on the conditions, you may also see products from amide hydrolysis, photodegradation-induced rearrangements (e.g., to oxazole isomers), or oxidative damage.[1][3][4] A forced degradation study, as detailed in Section 4, is the definitive way to identify these potential degradants.[5][6]

Q3: What are the ideal storage conditions for this compound, both as a solid and in solution? A: As a solid, the compound should be stored in a tightly sealed container in a cool, dry, and dark place to protect it from moisture and light.[3] For solutions, especially in protic solvents like methanol or aqueous buffers, short-term storage at 2-8°C is recommended. For long-term storage, prepare aliquots in an anhydrous aprotic solvent (e.g., DMSO, acetonitrile) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: How can I improve the stability of my compound for in vitro experiments? A: The key is to control the pH and temperature of your experimental medium. If possible, use buffers with a slightly acidic pH (6.0-7.0). Minimize the time the compound spends in aqueous solutions at 37°C.[2] If using stock solutions in DMSO, ensure the final concentration of DMSO in the assay medium is low and consistent across experiments, as it can also influence stability and activity.[7]

Section 2: The Chemistry of Instability: Degradation Pathways

Understanding the underlying chemical vulnerabilities of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide is critical for designing robust experiments. The molecule has two primary points of susceptibility: the isoxazole ring and the carboxamide linkage.

The isoxazole ring, while aromatic, contains a labile N-O bond which is its "Achilles' heel".[1][3] This bond is susceptible to cleavage under various conditions, leading to ring-opening. This reactivity is highly dependent on pH, with stability decreasing significantly in basic media.[1][2] Studies on the related drug Leflunomide, which also contains an isoxazole ring, demonstrated that base-catalyzed ring opening is considerably faster at 37°C than at room temperature.[2]

The primary degradation pathways are:

  • Hydrolytic Cleavage (Base-Catalyzed): The most common pathway involves the opening of the isoxazole ring, particularly under basic conditions. The amide bond can also be hydrolyzed, although this may occur at a different rate.

  • Photodegradation: Exposure to UV light can induce rearrangement of the isoxazole ring to its more stable oxazole isomer or lead to other decomposition products.[1][4]

  • Thermal Degradation: High temperatures can cause decomposition, often initiated by the cleavage of the weak N-O bond, leading to a variety of products including nitriles and carbon monoxide.[8][9][10]

  • Oxidative Degradation: The presence of oxidizing agents can lead to cleavage of the isoxazole ring, potentially forming nitriles or other oxidized species.[11]

G cluster_hydrolysis Hydrolysis (pH > 7.4) cluster_photo Photolysis (UV Light) cluster_thermal Thermal Stress (>80°C) parent 3-(4-methoxyphenyl)-N-phenyl- 5-isoxazolecarboxamide ring_opened β-Keto Amide / Enol Intermediate (Isoxazole Ring Opening) parent->ring_opened Major Pathway amide_cleaved 3-(4-methoxyphenyl)-5-isoxazolecarboxylic acid + Aniline (Amide Cleavage) parent->amide_cleaved Possible oxazole Oxazole Isomer (Rearrangement) parent->oxazole Possible nitrile Nitrile Fragments parent->nitrile Possible

Potential degradation pathways for the title compound.
Section 3: Troubleshooting Guide for Specific Issues

This guide provides a structured approach to identifying and solving specific degradation-related problems.

Observed Problem Probable Cause & Mechanism Troubleshooting & Optimization Strategies
Rapid loss of parent compound in aqueous buffer (e.g., PBS at pH 7.4). Base-catalyzed hydrolytic ring opening. The isoxazole N-O bond is cleaved, a reaction accelerated at neutral to basic pH and physiological temperatures.[1][2]1. Adjust pH: If experimentally feasible, use a buffer system with a pH between 6.0 and 7.0.2. Reduce Temperature: Prepare solutions immediately before use and keep them on ice.3. Limit Incubation Time: Minimize the duration of experiments where the compound is held in aqueous solution at 37°C.
Inconsistent results between experimental runs, especially when performed on different days. Photodegradation. Ambient lab lighting or sunlight exposure can cause photochemical rearrangement or decomposition of the isoxazole ring.[3][12]1. Protect from Light: Use amber vials for all solutions.2. Workstation Shielding: Cover microplates with foil or a dark lid during incubation steps.3. Consistent Lighting: Ensure experimental setups are not exposed to direct sunlight or variable intense light sources.
Formation of an isomeric peak (same mass, different retention time) in LC-MS. Photoisomerization. A common photochemical reaction for isoxazoles is rearrangement to the corresponding oxazole isomer.[1][4]This confirms photodegradation. Implement all light-protection strategies mentioned above. This peak can serve as a useful marker for light-induced instability.
Significant degradation observed in samples prepared with certain solvents or reagents. Nucleophilic attack or oxidative stress. Strong nucleophiles (e.g., excess primary/secondary amines) can attack and open the isoxazole ring.[3] Oxidizing agents (even dissolved oxygen) can also promote degradation.[13]1. Solvent Choice: Use high-purity, aprotic solvents (e.g., anhydrous DMSO, acetonitrile) for stock solutions.2. Reagent Control: Carefully control the stoichiometry of nucleophilic reagents.[3]3. Inert Atmosphere: For highly sensitive, long-term experiments, consider preparing solutions under an inert atmosphere (N₂ or Ar).[3]
Section 4: Key Experimental Protocols

Adherence to standardized protocols is essential for generating reliable and reproducible stability data.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify likely degradation products and establish a stability-indicating analytical method.[5][6][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]

Workflow for a comprehensive forced degradation study.

Materials:

  • 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Hydroxide (NaOH), 1 M

  • Hydrogen Peroxide (H₂O₂), 30%

  • Amber glass vials

  • Calibrated oven, photostability chamber

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Sample Preparation for Stress Testing:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Place in an oven at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature, protected from light. Caution: Degradation is expected to be rapid.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Place a small amount of solid compound in an oven at 80°C. Separately, place a sealed vial of the stock solution at 60°C.

    • Photolytic Degradation: Expose a quartz vial containing the stock solution to a photostability chamber (ICH Q1B guidelines). Wrap a control sample in foil and place it alongside.

  • Time Points and Analysis:

    • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24 hours).

    • For acid and base samples, neutralize the aliquot with an equimolar amount of NaOH or HCl, respectively, before injection.

    • Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC/LC-MS method.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Check for mass balance (the sum of the parent compound and all degradation products should be close to 100%).

    • Characterize major degradants using MS/MS fragmentation data.

Section 5: Stability Optimization Strategies

For drug development professionals, improving the intrinsic stability of the molecule is paramount.

Strategy Scientific Rationale Considerations
Formulation with Acidic Buffers/Excipients By maintaining a pH below 7, the rate of base-catalyzed hydrolysis of the isoxazole ring can be significantly reduced.[2]The chosen excipients must be compatible with the intended route of administration and not introduce other instabilities.
Lyophilization (Freeze-Drying) Removing water from the formulation prevents hydrolytic degradation, providing excellent long-term stability for the solid product.The lyophilization cycle must be carefully developed to avoid thermal stress. The final product must be protected from humidity.
Use of Antioxidants Adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can scavenge free radicals and reactive oxygen species, preventing oxidative degradation.The antioxidant must be non-reactive with the parent compound and suitable for the final dosage form.
Structural Modification (Medicinal Chemistry) For lead optimization, chemists can explore modifications to the isoxazole ring or flanking groups to electronically or sterically hinder degradation pathways.[16]Any modification must be carefully balanced against the desired pharmacological activity and other ADME properties. Structure-activity relationships (SAR) must be re-established.[17]
References
  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (n.d.). Benchchem.
  • Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. (n.d.).
  • The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. (2011).
  • Stability issues of 3-Chloro-1,2-oxazole under various conditions. (n.d.). Benchchem.
  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. (n.d.). IRIS UniPA.
  • pH and temperature stability of the isoxazole ring in leflunomide. (n.d.).
  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. (2020). PubMed.
  • Thermal decomposition of isoxazole: experimental and modeling study. (1992). R Discovery.
  • Divergent photochemical ring-replacement of isoxazoles. (2026). PMC.
  • Technical Support Center: Structure-Guided Optimization of Isoxazole-Based Inhibitors. (n.d.). Benchchem.
  • Design, synthesis and structure-based optimization of novel isoxazole-containing benzamide derivatives as FtsZ modul
  • Forced Degrad
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Development of forced degradation and stability indic
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace.
  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. (2022).
  • Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate. (2025).
  • Environmentally Benign Nanoparticles for the Photocatalytic Degradation of Pharmaceutical Drugs. (2023). MDPI.

Sources

Technical Support Center: Strategies for Mitigating Off-Target Toxicity of Novel Isoxazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The development of novel therapeutic agents is a complex process, where ensuring target specificity is paramount to minimizing adverse effects.[1][2] This guide is designed for researchers, scientists, and drug development professionals who are working with the novel compound 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide or related analogs and are encountering challenges with off-target toxicity in their in vitro models. While the isoxazole scaffold is a versatile and valuable core in modern drug discovery, noted for its metabolic stability and broad biological activities, unexpected cytotoxicity can arise from interactions with unintended cellular targets.[3][4][5]

This technical support center provides a structured, question-and-answer-based approach to systematically troubleshoot, identify, and mitigate off-target toxicity. Our goal is to equip you with the scientific rationale and practical methodologies to de-risk your compound and guide lead optimization efforts effectively.

Part 1: Initial Troubleshooting & Verification of Cytotoxicity

This initial phase focuses on ensuring the observed cytotoxicity is a genuine effect of the compound and not an experimental artifact. A systematic approach to validation is crucial before proceeding to more complex off-target identification studies.[6][7]

Q1: My compound, 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide, shows high cytotoxicity across multiple cell lines at my desired therapeutic concentration. What are the first steps to troubleshoot this?

A1: When encountering unexpected cytotoxicity, the first priority is to rule out common experimental variables.[8][9] Before assuming an off-target effect, perform the following critical checks:

  • Verify Compound Concentration and Purity: Double-check all calculations for dilutions and stock solutions. An error in calculation can lead to significantly higher concentrations than intended. Additionally, verify the purity of your compound batch, as toxic impurities could be the source of the observed effects.[9]

  • Assess Compound Stability: Confirm that your compound is stable in the cell culture medium for the duration of the experiment. Degradation products can sometimes be more toxic than the parent compound.[8][10]

  • Evaluate Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is within the tolerated range for your specific cell lines, which is typically below 0.5%. Always include a vehicle-only control group in every experiment to accurately assess the baseline cellular response.[9]

  • Test for Assay Interference: Some compounds can directly interfere with the readouts of common cytotoxicity assays (e.g., colorimetric assays like MTT or fluorescent assays). Include a "compound-only" control (no cells) to check for any background signal that could confound your results.[8]

Q2: How can I distinguish between a cytotoxic (cell-killing) and a cytostatic (inhibiting proliferation) effect?

A2: This is a critical distinction for understanding the compound's true impact. A cytotoxic effect leads to cell death, whereas a cytostatic effect merely halts cell division.[8]

  • Cytotoxicity: Results in a decrease in the percentage of viable cells and a reduction in the total cell number over time.

  • Cytostaticity: The total cell number plateaus, but the percentage of viable cells remains high.

To differentiate them, you can perform a time-course experiment measuring both cell viability (e.g., using a trypan blue exclusion assay or a membrane integrity assay like LDH release) and total cell number (e.g., using a cell counter or a DNA-binding dye like CyQUANT).

Q3: How can I get a preliminary indication of whether the observed cytotoxicity is due to on-target or off-target effects?

A3: Differentiating on-target from off-target effects early is key. Several strategies can provide strong evidence:[10]

  • Phenotypic Comparison: Compare the cellular phenotype induced by your compound with the known phenotype resulting from the genetic knockdown (e.g., using siRNA or CRISPR) of the intended target. If the phenotypes differ significantly, it suggests off-target activity.[10]

  • Use of a Structurally Related Inactive Control: Synthesize or acquire a close structural analog of your compound that is inactive against the primary target. If this inactive control produces the same cytotoxic effects, it strongly points to an off-target mechanism.[10]

  • Target Engagement Assay: Confirm that your compound binds to its intended target at the concentrations where cytotoxicity is observed. Techniques like the Cellular Thermal Shift Assay (CETSA) can provide invaluable evidence of target engagement within a physiological cellular context.[10][11]

Troubleshooting Workflow for Unexpected Cytotoxicity

cluster_0 Phase 1: Verification cluster_1 Phase 2: On-Target vs. Off-Target cluster_2 Phase 3: Conclusion A High Cytotoxicity Observed B Verify Compound Concentration, Purity & Stability A->B Step 1 C Check for Solvent Toxicity & Assay Interference B->C Step 2 D Perform Orthogonal Viability Assays C->D Step 3 E Compare with Target Knockdown Phenotype (siRNA/CRISPR) D->E Is effect real? F Test Structurally Related Inactive Control E->F G Confirm Target Engagement (e.g., CETSA) F->G H Toxicity is On-Target G->H Phenotypes Match & Target Engaged I Toxicity is Off-Target G->I Phenotypes Differ or No Target Engagement

Caption: A stepwise workflow for characterizing unexpected in vitro cytotoxicity.

Part 2: Identifying the Unintended Molecular Target

Once you have confirmed the cytotoxicity is a real, off-target effect, the next phase involves identifying the unintended protein(s) with which your compound is interacting.

Q4: What are the most common off-target liabilities for compounds containing an isoxazole scaffold?

A4: The isoxazole ring is a versatile scaffold found in many approved drugs.[4][12] Its derivatives have shown a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][5][13] This versatility also provides clues to potential off-target interactions. A significant number of isoxazole-containing compounds are known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[3][4] Additionally, their role in oncology suggests potential interactions with various protein kinases. Therefore, initial off-target screening efforts could reasonably focus on panels of kinases and COX enzymes.

Q5: Which in vitro screening panels are most effective for identifying potential off-targets?

A5: Proactive screening for off-target effects is a critical step in early drug discovery.[11][14] Several high-throughput screening services are available, each with its own strengths. A multi-faceted approach often yields the most comprehensive profile.[11][15]

Assay TypePrincipleThroughputBiological ContextKey Data OutputCommon Applications
Radioligand Binding Assays Measures the displacement of a radiolabeled ligand from a target receptor by the test compound.[11]HighIn vitro (purified proteins or cell membranes)Kᵢ (inhibitor constant), IC₅₀Screening against panels of GPCRs, ion channels, and transporters.[11]
Kinase Profiling Assays Quantifies the inhibitory activity of a compound against a large panel of protein kinases.[11]HighIn vitro (purified enzymes)IC₅₀, % InhibitionAssessing selectivity against the human kinome; crucial for oncology drug candidates.[11]
Safety Pharmacology Panels A curated panel of targets known to be associated with adverse drug reactions (e.g., hERG, CYP450s).[14]HighIn vitro (various formats)IC₅₀, % InhibitionEarly safety and liability assessment to predict potential toxicities.[14][15]
Cellular Thermal Shift Assay (CETSA®) Measures changes in the thermal stability of proteins upon ligand binding within intact cells.[11]MediumCellularThermal shift (ΔTₘ)Validating target engagement in a physiological context and identifying off-targets in an unbiased manner.[11]
Q6: How can I use genetic approaches like CRISPR/Cas9 to validate a suspected off-target?

A6: CRISPR/Cas9 technology is a powerful tool for definitively validating whether a suspected off-target is responsible for the observed cytotoxicity.[16]

  • Generate a Knockout Cell Line: Use CRISPR to knock out the gene encoding the suspected off-target protein.

  • Perform a Rescue Experiment: Treat both the wild-type and the knockout cell lines with your compound.

  • Analyze the Results: If the knockout cell line is resistant to the compound's cytotoxic effects compared to the wild-type, it provides strong genetic evidence that the protein is indeed the off-target mediating the toxicity.[16]

Part 3: Rational Mitigation of Off-Target Toxicity

After identifying a likely off-target, the focus shifts to medicinal chemistry and experimental design to mitigate the unwanted effect while preserving on-target potency.

Q7: What medicinal chemistry strategies can I use to reduce off-target toxicity?

A7: Rational drug design principles can guide the modification of your compound to improve its selectivity profile.[1][2][17]

  • Structure-Activity Relationship (SAR) Analysis: Systematically modify different parts of your molecule (the 4-methoxyphenyl group, the N-phenyl ring, and the isoxazole core) to understand which chemical features are driving the off-target interaction versus the on-target activity.

  • Exploit Structural Differences: If the 3D structures of your on-target and off-target proteins are known, you can design modifications that create favorable interactions with the on-target while introducing steric clashes or unfavorable electrostatic interactions with the off-target.[17][18][19]

  • Modulate Electrostatic Potential: Fine-tuning the charge distribution across your molecule can be a powerful way to gain selectivity, as electrostatic interactions are long-range and can differ significantly even between related proteins.[17][19]

Workflow for Off-Target Identification and Mitigation

cluster_0 Identification cluster_1 Validation & Mitigation A Confirmed Off-Target Cytotoxicity B Broad Panel Screening (Kinase, GPCR, Safety) A->B C Hypothesis-Driven Screening (e.g., COX, specific kinases) A->C D Unbiased Cellular Profiling (e.g., CETSA, Chemoproteomics) A->D E Identify Putative Off-Target(s) B->E C->E D->E F Genetic Validation (CRISPR Knockout) E->F Validate G Rational Drug Design (SAR, Electrostatics) F->G Validated Off-Target H Synthesize Focused Library of Analogs G->H I Test Analogs for On-Target Potency & Off-Target Toxicity H->I I->G Iterate J Lead Candidate with Improved Selectivity Profile I->J Optimized

Caption: A workflow for identifying, validating, and mitigating off-target effects.

Q8: Are there any experimental design changes that can help reduce the observed off-target effects in my in vitro assays?

A8: Yes, sometimes simple changes to your experimental protocol can create a therapeutic window where you can observe on-target effects without significant off-target toxicity.

  • Reduce Incubation Time: Off-target effects may take longer to manifest than on-target effects. A shorter incubation period might be sufficient to see the desired biological outcome.

  • Lower Compound Concentration: Perform a detailed dose-response analysis for both your on-target and off-target effects. This will help you identify a concentration range that is selective for your primary target.[10]

  • Use a More Relevant Cell Line: If the off-target protein is highly expressed in your current cell model but not in the target disease tissue, switching to a more physiologically relevant cell line might eliminate the problem.

Experimental Protocols

Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol provides a method for quantifying cytotoxicity by measuring the release of LDH from cells with damaged membranes.[10]

Materials:

  • Cells of interest seeded in a 96-well clear-bottom plate

  • 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide (or analog)

  • Commercially available LDH Cytotoxicity Assay Kit

  • Vehicle (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells at an optimal density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of your compound in fresh cell culture medium.

  • Cell Treatment: Remove the old medium and add the medium containing different concentrations of your compound.

  • Controls: Include the following controls:

    • Untreated Control: Cells with medium only (represents spontaneous LDH release).

    • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO).

    • Maximum Release Control: Cells treated with the lysis buffer provided in the kit.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Assay: Following the manufacturer's instructions, transfer a portion of the supernatant from each well to a new plate and add the LDH reaction mixture.

  • Measurement: Incubate as recommended and measure the absorbance at the specified wavelength (e.g., 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity for each concentration relative to the maximum release control after subtracting background and spontaneous release values.

References

  • Huggins, D. J., Sherman, W., & Tidor, B. (2021). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. Available at: [Link]

  • American Chemical Society. (2012). Rational approaches to improving selectivity in drug design. Journal of Medicinal Chemistry, 55(44), 1424-1444. Available at: [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Available at: [Link]

  • ResearchGate. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424-44. Available at: [Link]

  • Labcorp. (2025). An in vitro solution to model off-target effects. Available at: [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. PMC - NIH. Available at: [Link]

  • ACS Publications. (2025). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. Available at: [Link]

  • Al-Shorbagy, M. Y., et al. (2018). A Combined In Vitro/In Silico Approach to Identifying Off-Target Receptor Toxicity. PMC. Available at: [Link]

  • Drynda, A., & Matuszynska, A. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. European Journal of Medicinal Chemistry, 138, 947-962. Available at: [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. Available at: [Link]

  • Sotera Health Academy. (n.d.). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Available at: [Link]

  • Turley, A. P., & Vanderkelen, L. (2022). How to escape from a cytotoxicity failure? YouTube. Available at: [Link]

  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

  • Nelson Labs. (2022). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Available at: [Link]

  • Ambe, M., et al. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available at: [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Available at: [Link]

  • Lin, A., et al. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science. Available at: [Link]

  • CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects. Available at: [Link]

Sources

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide via a microwave-assisted 1,3-dipolar cycloaddition.

By leveraging dielectric heating, we can overcome the kinetic hurdles of conventional thermal methods, drastically reducing reaction times from days to minutes, maximizing regioselectivity, and suppressing unwanted dimerization pathways [1].

Section 1: Workflow & Mechanistic Insights

Before troubleshooting specific failures, it is critical to map the reaction logic. The synthesis relies on the in situ generation of 4-methoxybenzonitrile oxide from its corresponding hydroximinoyl chloride. This highly reactive 1,3-dipole immediately undergoes a [3+2] cycloaddition with the alkyne dipolarophile (N-phenylpropiolamide).

Workflow A 4-Methoxybenzaldehyde Oxime + NCS B Hydroximinoyl Chloride Intermediate A->B Chlorination C Nitrile Oxide Generation (Base: Et3N or NaHCO3) B->C Dehydrohalogenation E Microwave Irradiation (85°C, 15 min) C->E Err1 Furoxan Dimerization C->Err1 Excess Base / High Conc. D N-Phenylpropiolamide (Dipolarophile) D->E F 3-(4-methoxyphenyl)-N-phenyl -5-isoxazolecarboxamide E->F 1,3-Dipolar Cycloaddition Err2 Regioisomer Formation E->Err2 Suboptimal Temp

Workflow and common failure points in MW-assisted isoxazolecarboxamide synthesis.

Mechanism NO 4-Methoxybenzonitrile Oxide (Reactive Dipole) TS_Iso Concerted [3+2] TS (Regioselective) NO->TS_Iso + Alkyne (MW Heating) TS_Fur Dimerization TS NO->TS_Fur + Nitrile Oxide (Self-Reaction) Alk N-Phenylpropiolamide (Dipolarophile) Alk->TS_Iso Iso 5-Isoxazolecarboxamide (Target) TS_Iso->Iso Fast (Kinetic Control) Fur Diaryl Furoxan (Byproduct) TS_Fur->Fur Slow (Favored at High Conc.)

Competing kinetic pathways: 1,3-dipolar cycloaddition vs. nitrile oxide dimerization.

Section 2: Validated Experimental Protocol

This protocol is engineered as a self-validating system. Each phase contains visual or analytical checkpoints to ensure the reaction is proceeding correctly before committing to the microwave irradiation step.

Step-by-Step Methodology:

  • Oxime Chlorination (Pre-activation):

    • Action: In a 10 mL heavy-walled microwave vial equipped with a magnetic stir bar, dissolve 4-methoxybenzaldehyde oxime (1.0 mmol, 151 mg) in anhydrous DMF (3.0 mL). Add N-chlorosuccinimide (NCS, 1.05 mmol, 140 mg) in one portion.

    • Self-Validation Check: Stir at room temperature for 30 minutes. The solution will transition from colorless to pale yellow. A TLC check (Hexanes/EtOAc 3:1) must confirm the complete disappearance of the oxime spot (lower Rf​ ) and the appearance of the hydroximinoyl chloride (higher Rf​ ).

  • Dipolarophile Introduction:

    • Action: Add N-phenylpropiolamide (1.0 mmol, 145 mg) directly to the reaction mixture. Ensure complete dissolution.

  • In Situ Dipole Generation:

    • Action: Slowly add sodium bicarbonate (NaHCO₃, 1.2 mmol, 100 mg) or triethylamine (Et₃N, 1.2 mmol, 167 µL) dropwise.

    • Self-Validation Check: If using Et₃N, a dense white precipitate (Et₃N·HCl) will immediately form, confirming the successful dehydrohalogenation and generation of the highly reactive nitrile oxide.

  • Microwave Irradiation:

    • Action: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) at 85 °C for 15 minutes. Set the maximum power to 150 W with dynamic cooling enabled to maintain precise temperature control.

  • Workup and Isolation:

    • Action: Vent the vial, dilute the mixture with EtOAc (15 mL), and wash sequentially with water (3 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure 5-isoxazolecarboxamide.

Section 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and outcomes, demonstrating why the optimized conditions were selected [2].

EntrySolventBaseTemp (°C)Time (min)Conv. Heating YieldMW YieldRegioselectivity (5- vs 4-)
1THFEt₃N651440 (24h)42%N/A>95:5
2THFEt₃N8515N/A88%>99:1
3 DMF NaHCO₃ 100 10 N/A 91% >99:1
4H₂O/t-BuOHEt₃N8515N/A65%*>95:5

*Yield compromised due to partial hydrolysis of the amide bond.

Section 4: Troubleshooting & FAQs

Q1: My LC-MS shows a massive peak corresponding to exactly double the mass of my nitrile oxide. Why am I getting this instead of my target product? Cause & Logic: You are observing the formation of a diaryl furoxan (1,2,5-oxadiazole 2-oxide). Nitrile oxides are highly reactive 1,3-dipoles. If the rate of the bimolecular cycloaddition is too slow, the nitrile oxide will undergo a self-dimerization reaction. Actionable Fix: Ensure your alkyne (N-phenylpropiolamide) is fully dissolved before adding the base. Do not generate the nitrile oxide in the absence of the dipolarophile. Furthermore, microwave irradiation is critical here; rapid dielectric heating provides the activation energy needed for the cycloaddition to outcompete the dimerization pathway [1].

Q2: How do I ensure I am synthesizing the 5-isoxazolecarboxamide and not the 4-isoxazolecarboxamide regioisomer? Cause & Logic: The regioselectivity of the 1,3-dipolar cycloaddition is governed by the Frontier Molecular Orbital (FMO) interactions between the dipole and the dipolarophile. N-phenylpropiolamide is an electron-deficient alkyne due to the electron-withdrawing amide group. This polarizes the alkyne, strongly directing the nucleophilic oxygen of the nitrile oxide to the β-carbon (C5). Actionable Fix: The reaction is inherently highly regioselective (>99:1) under kinetic control. However, excessive temperatures (>130 °C) can lead to thermodynamic scrambling. Keep the microwave temperature strictly between 85 °C and 100 °C [2].

Q3: I am observing cleavage of the N-phenyl amide bond during the microwave run. How can I prevent this? Cause & Logic: Amide bonds can hydrolyze under aqueous, basic conditions at elevated temperatures. If you are using a solvent system containing water (e.g., THF/H₂O) alongside a strong base like NaOH or excess Et₃N, the microwave energy will accelerate hydrolysis. Actionable Fix: Switch to a strictly anhydrous solvent system (e.g., anhydrous DMF or dry THF). Additionally, swap the organic base (Et₃N) for a milder inorganic acid-binding agent like NaHCO₃, which is highly effective for catalyst-free microwave-assisted conditions without promoting amide cleavage [2][3].

Q4: My microwave vial is overpressurizing and aborting the run. What is going wrong? Cause & Logic: Overpressurization usually occurs due to solvent boiling or rapid gas evolution. If using NaHCO₃ as the base, the neutralization of the hydroximinoyl chloride generates CO₂ gas. Actionable Fix: Allow the reaction to stir at room temperature for 5 minutes after adding the base (with the cap off) to allow the initial burst of CO₂ to vent. Only seal and crimp the vial once gas evolution has ceased. Alternatively, use a solvent with a higher boiling point (DMF instead of THF) to lower the baseline vapor pressure during the heating cycle.

References
  • Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(2), 293-303. URL:[Link]

  • Li, R., et al. (2020). Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition. Molecular Diversity, 24(2), 423-435. URL:[Link]

  • Liu, H., et al. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Pesticide Biochemistry and Physiology, 158, 142-149. URL:[Link]

Validation & Comparative

A Comparative Guide to 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide and Standard Isoxazole Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the isoxazole scaffold stands as a privileged structure, a versatile building block for a multitude of pharmacologically active agents. Its unique electronic and steric properties have been exploited to create potent inhibitors of various enzymatic targets. This guide provides an in-depth, objective comparison of a specific isoxazole derivative, 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide , with established, standard isoxazole-based inhibitors. This analysis is designed for researchers, scientists, and drug development professionals, offering both a predictive evaluation of the title compound based on structure-activity relationships (SAR) and a practical framework for its experimental validation against well-characterized benchmarks.

The Isoxazole Carboxamide Scaffold: A Locus of Diverse Biological Activity

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. The addition of a carboxamide linkage introduces a critical hydrogen bond donor and acceptor, enhancing the potential for high-affinity interactions with biological targets. Isoxazole carboxamide derivatives have been successfully developed as anti-inflammatory, anticancer, and immunosuppressive agents, demonstrating the chemical tractability and therapeutic potential of this molecular framework.[1][2]

Profiling 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide: A Predictive Analysis

While extensive, direct experimental data for 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide is not yet prevalent in publicly accessible literature, we can construct a scientifically-grounded, hypothetical profile based on the known activities of closely related analogues. This predictive approach is a common and essential practice in the early stages of drug discovery, guiding the prioritization of compounds for synthesis and testing.

Anticipated Biological Targets and Activity:

Based on structure-activity relationship (SAR) studies of similar N-phenyl-5-carboxamidyl isoxazoles, two primary activities can be anticipated for the title compound:

  • Antiproliferative/Anticancer Activity: Research has shown that N-phenyl-5-carboxamidyl isoxazoles can exhibit significant cytotoxicity against cancer cell lines. For instance, the structurally similar compound, N-(4-chlorophenyl)-5-carboxamidyl isoxazole, demonstrated potent activity against mouse colon tumor cells with an IC50 of 2.5 μg/mL.[2][3] The mechanism of action for this class of compounds may involve the inhibition of key signaling pathways, such as the JAK/STAT pathway, which are often dysregulated in cancer.[3] The presence of the 4-methoxyphenyl group on our target compound is a common feature in many anticancer agents and may contribute to its cytotoxic potential.

  • Cyclooxygenase (COX) Inhibition: The diaryl heterocycle motif, of which our target compound is an example, is a hallmark of selective COX-2 inhibitors. Studies on a series of phenyl-isoxazole-carboxamide derivatives have demonstrated their ability to inhibit both COX-1 and COX-2 enzymes with varying degrees of potency and selectivity.[1][4] For example, one analogue with a 3,4-dimethoxy substitution on one phenyl ring and a chloro-substitution on the other exhibited an IC50 of 13 nM for COX-2, with a selectivity ratio of 4.63 over COX-1.[1] Given this precedent, it is plausible that 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide could act as a COX inhibitor, with its precise potency and selectivity profile requiring experimental determination.

Standard Isoxazole Inhibitors: The Benchmarks for Comparison

To meaningfully evaluate the potential of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide, it is essential to compare it against well-characterized standard inhibitors that share the isoxazole core.

Celecoxib and Valdecoxib: Selective COX-2 Inhibitors

Celecoxib and Valdecoxib are classic examples of isoxazole-containing, selective COX-2 inhibitors used as non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] Their mechanism of action involves blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[6] Their selectivity for COX-2 over COX-1 is a critical feature, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[6]

Leflunomide: A Dihydroorotate Dehydrogenase (DHODH) Inhibitor

Leflunomide is a disease-modifying antirheumatic drug (DMARD) with an isoxazole core. Its active metabolite, teriflunomide, is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[7][8] By inhibiting DHODH, leflunomide depletes the pool of pyrimidines necessary for the proliferation of rapidly dividing cells like lymphocytes, thereby exerting its immunosuppressive effects.[8][9]

Quantitative Performance Comparison of Standard Inhibitors

The following table summarizes key performance metrics for the standard isoxazole inhibitors, providing a baseline for the evaluation of novel compounds like 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide.

InhibitorPrimary TargetIC50 / KiSelectivity (COX-1/COX-2)Oral BioavailabilityElimination Half-life
Celecoxib COX-2IC50: 40 nM (in Sf9 cells)[10]~158Not fully determined, but well-absorbed[11]~11 hours[11][12][13]
Valdecoxib COX-2IC50: 5 nM[5][10]High83%[14]-
Leflunomide (active metabolite A771726) DHODHKi: 179 nM[7], IC50: 2.5 µMN/A--

Experimental Protocols for Comparative Evaluation

To empirically determine the biological activity of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide and compare it to the standard inhibitors, a series of well-defined in vitro assays are necessary. The following protocols provide a robust framework for this evaluation.

Synthesis of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide

A representative synthesis would likely involve the coupling of a 3-(4-methoxyphenyl)-5-isoxazolecarboxylic acid with aniline. This can be achieved using standard peptide coupling reagents.

Step-by-step Protocol:

  • Activation of Carboxylic Acid: Dissolve 3-(4-methoxyphenyl)-5-isoxazolecarboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or DMF).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like 4-Dimethylaminopyridine (DMAP).

  • Stir the mixture at room temperature for approximately 30 minutes to form the active ester intermediate.

  • Amide Bond Formation: Add aniline to the reaction mixture.

  • Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, perform an aqueous work-up to remove excess reagents and byproducts.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes to determine the inhibitory potential of the test compound.

Step-by-step Protocol:

  • Reagent Preparation: Prepare working solutions of COX assay buffer, COX probe, COX cofactor, and human recombinant COX-1 and COX-2 enzymes. Reconstitute arachidonic acid (the substrate) as per the supplier's instructions.

  • Plate Setup: In a 96-well black microplate, add the appropriate reagents for "Negative Control", "Positive Control", and "Test Inhibitor" wells.

  • Inhibitor Addition: Add serial dilutions of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide, Celecoxib (as a reference COX-2 inhibitor), and a non-selective NSAID (as a control) to the designated wells.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Add the arachidonic acid solution to all wells to start the reaction.

  • Fluorescence Reading: Immediately measure the fluorescence intensity (excitation = 535 nm; emission = 590 nm) in a microplate reader, taking kinetic readings over 5-10 minutes.[15]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

In Vitro Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay (Colorimetric)

This assay monitors the reduction of an artificial electron acceptor to measure DHODH activity.

Step-by-step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0), recombinant human DHODH, dihydroorotate (DHO), coenzyme Q10, and 2,6-dichlorophenolindophenol (DCIP).[16][17]

  • Inhibitor Preparation: Prepare serial dilutions of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide and Leflunomide's active metabolite (A771726) as a positive control.

  • Assay Reaction: In a 96-well plate, add the diluted DHODH enzyme and the test inhibitors.

  • Pre-incubate the plate at room temperature for approximately 30 minutes.[18]

  • Reaction Initiation: Add a mixture of DHO, coenzyme Q10, and DCIP to each well to start the reaction.[18]

  • Absorbance Reading: Immediately measure the decrease in absorbance at 650 nm over time using a microplate reader.[18]

  • Data Analysis: Calculate the reaction rate from the linear portion of the absorbance vs. time curve. Determine the percent inhibition and calculate the IC50 value for each compound.

Cell-Based Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Step-by-step Protocol:

  • Cell Plating: Seed cancer cells (e.g., colon cancer cell lines like CT-26) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[19][20]

  • Compound Treatment: Treat the cells with various concentrations of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide and a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 24-72 hours).[19][21]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[20][22]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the relevant biological pathways and experimental workflows.

Prostaglandin Biosynthesis Pathway and COX Inhibition

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation COX1->PGG2 COX2->PGG2 Standard_Inhibitors Celecoxib, Valdecoxib Standard_Inhibitors->COX2 Inhibition Target_Compound 3-(4-methoxyphenyl)-N-phenyl- 5-isoxazolecarboxamide (Hypothesized Target) Target_Compound->COX2 Potential Inhibition

Caption: Inhibition of the COX-2 pathway by standard and potentially the target compound.

De Novo Pyrimidine Biosynthesis and DHODH Inhibition

cluster_mitochondrion Mitochondrion DHODH DHODH Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP Leflunomide Leflunomide (A771726) Leflunomide->DHODH Inhibition DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation

Caption: Leflunomide's inhibition of DHODH in the pyrimidine biosynthesis pathway.[23][24]

Workflow for In Vitro Inhibitor Screening

cluster_enzymatic Enzymatic Assays cluster_cellular Cell-Based Assays Enzyme Prepare Enzyme (COX-1, COX-2, or DHODH) Assay Incubate Enzyme with Inhibitor Enzyme->Assay Inhibitor Serial Dilution of Test Compound Inhibitor->Assay Substrate Add Substrate Assay->Substrate Detection Measure Activity (Fluorescence/Absorbance) Substrate->Detection IC50_Enzyme Calculate IC50 Detection->IC50_Enzyme Cells Plate Cells Treatment Treat with Test Compound Cells->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Solubilize Solubilize Formazan MTT->Solubilize Readout Measure Absorbance Solubilize->Readout IC50_Cell Calculate IC50 Readout->IC50_Cell

Caption: Generalized workflow for determining inhibitor potency in enzymatic and cell-based assays.

Conclusion and Future Directions

This guide has provided a comparative framework for evaluating 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide against established isoxazole-based inhibitors. Based on SAR analysis of close analogues, the target compound holds promise as a potential anticancer agent and/or a COX inhibitor. However, this predictive assessment must be substantiated by rigorous experimental data. The detailed protocols provided herein offer a clear path forward for researchers to synthesize and characterize this novel compound, and to quantitatively compare its performance against industry standards like Celecoxib, Valdecoxib, and Leflunomide. Such a systematic approach is fundamental to the data-driven decision-making that underpins successful drug discovery and development.

References

  • Clinical Pharmacology of Celecoxib. (2024, November 6).
  • Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. PubMed. (n.d.). Available at: [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. PMC. (2022, November 5). Available at: [Link]

  • 21156-S007 Celebrex Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. (1999, December 14). Available at: [Link]

  • Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. PubMed. (2005, March 15). Available at: [Link]

  • Pyrimidine biosynthesis links mitochondrial respiration to the p53 pathway. PNAS. (n.d.). Available at: [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Available at: [Link]

  • Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. PubMed Central. (n.d.). Available at: [Link]

  • Celecoxib Pathway, Pharmacokinetics. ClinPGx. (n.d.). Available at: [Link]

  • valdecoxib. ClinPGx. (n.d.). Available at: [Link]

  • 21-341 Bextra Clinical Pharmacology Biopharmaceutics Review Part 2. accessdata.fda.gov. (n.d.). Available at: [Link]

  • Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor. PubMed. (2000, March 15). Available at: [Link]

  • BEXTRA® valdecoxib tablets. accessdata.fda.gov. (2004, November 15). Available at: [Link]

  • Mitochondrial-Linked De Novo Pyrimidine Biosynthesis Dictates Human T-Cell Proliferation but Not Expression of Effector Molecules. Frontiers. (2021, November 23). Available at: [Link]

  • The immunosuppressive metabolite of leflunomide is a potent inhibitor of human dihydroorotate dehydrogenase. PubMed. (n.d.). Available at: [Link]

  • Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells. PMC. (n.d.). Available at: [Link]

  • nda 20-998. accessdata.fda.gov. (n.d.). Available at: [Link]

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PMC. (n.d.). Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (2013, May 1). Available at: [Link]

  • Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide. PubMed. (n.d.). Available at: [Link]

  • Identifying Mechanisms of Resistance to DHODH Inhibition in Cancer. Blood. (2022, November 15). Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. (n.d.). Available at: [Link]

  • Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology. PMC. (n.d.). Available at: [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. (2022, June 24). Available at: [Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. (n.d.). Available at: [Link]

  • Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells. PubMed. (2019, February 5). Available at: [Link]

  • Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Bentham Science Publishers. (2022, September 23). Available at: [Link]

  • Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives | Request PDF. ResearchGate. (n.d.). Available at: [Link]

  • Valdecoxib: a review. PubMed. (2003, March 15). Available at: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. (2011, October 30). Available at: [Link]

  • Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. PMC. (n.d.). Available at: [Link]

  • Full article: Pharmacokinetics of intramuscular microparticle depot of valdecoxib in an experimental model. Taylor & Francis. (2009, October 5). Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC. (n.d.). Available at: [Link]

  • Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Bentham Science Publishers. (2023, December 1). Available at: [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements. Engineered Science Publisher. (2023, December 11). Available at: [Link]

Sources

Comparative Analysis of the Anticancer Activity (IC50) of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide and its Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Executive Summary

The isoxazole carboxamide scaffold is a cornerstone in contemporary medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the cytotoxic potential of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide and its analogs against various cancer cell lines. While a systematic, head-to-head comparison of a complete analog series is not extensively documented in a single study, this document synthesizes data from multiple peer-reviewed sources to illuminate structure-activity relationships (SAR). We delve into the prevalent mechanisms of action, including tubulin polymerization inhibition and induction of apoptosis, and provide a detailed, field-proven protocol for determining IC50 values using the MTT assay. This guide is intended to equip researchers in drug discovery and oncology with the critical data and methodologies to advance the development of this promising class of anticancer agents.

Introduction: The Significance of the Isoxazole Carboxamide Scaffold

The isoxazole ring is a five-membered heterocycle that is a key pharmacophore in a multitude of clinically relevant drugs. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have made it a privileged structure in drug design. When incorporated into a carboxamide linkage, the resulting isoxazole carboxamide derivatives exhibit a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties[1].

The core compound of interest, 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide, and its analogs have emerged as a promising class of cytotoxic agents. The methoxyphenyl group, in particular, is a common feature in many potent anticancer compounds, including those that interfere with microtubule dynamics. This guide aims to consolidate the available preclinical data on these molecules to provide a clear comparative overview of their anticancer efficacy.

Putative Mechanism of Action: A Two-Pronged Attack on Cancer Cells

The anticancer activity of many isoxazole derivatives appears to be driven by two primary, often interconnected, mechanisms: disruption of microtubule dynamics and induction of apoptosis.

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. They are highly dynamic structures formed by the polymerization of α- and β-tubulin heterodimers. Several isoxazole-containing compounds have been identified as potent inhibitors of tubulin polymerization[2][3][4]. By binding to tubulin, these agents disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent cell death[2][3]. Molecular docking studies suggest that some of these compounds bind to the colchicine-binding site on β-tubulin, a well-known target for microtubule-destabilizing agents[2][4].

Induction of Apoptosis via the Mitochondrial Pathway

Beyond cell cycle arrest, isoxazole derivatives have been shown to trigger programmed cell death, or apoptosis. One of the key pathways implicated is the intrinsic, or mitochondrial-dependent, pathway of apoptosis[5][6]. This is often characterized by an increase in the expression of the tumor suppressor protein p53, which in turn modulates the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. A shift in this balance towards a pro-apoptotic state leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of a cascade of caspases, the executioner enzymes of apoptosis[5].

Signaling Pathway: Isoxazole Derivative-Induced Apoptosis

apoptosis_pathway cluster_0 Cellular Effects cluster_1 Mitochondrial Pathway cluster_2 Apoptosis Execution Isoxazole_Derivative Isoxazole Derivative Tubulin β-Tubulin Isoxazole_Derivative->Tubulin Binds to colchicine site Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest p53 p53 Activation G2M_Arrest->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Putative mechanism of action for anticancer isoxazole derivatives.

Comparative IC50 Values of Isoxazole Carboxamide Analogs

The following table summarizes the in vitro cytotoxic activity (IC50) of several isoxazole carboxamide derivatives from various studies. For ease of comparison, all IC50 values have been converted to micromolar (µM) where possible. It is important to note that direct comparisons between different studies should be made with caution due to variations in cell lines, assay conditions, and incubation times.

Compound IDCore StructureR1 (on 3-phenyl ring)R2 (on N-phenyl ring)Cell LineIC50 (µM)Reference
2a 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide2-Cl4-tert-butylHeLa39.80[7]
2d 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide2-Cl3,4-dimethoxyHeLa18.62[7]
2d 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide2-Cl3,4-dimethoxyHep3B~23[7]
2e 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide2-Cl4-ethoxyHep3B~23[7]
2f 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide2-ClHMCF-7>100[7]
2g 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide2-Cl3,4,5-trimethoxyAll>400[7]
2a 5-phenylisoxazole-3-carboxamideH4-methoxyphenylHepG27.55[8]
2a 5-phenylisoxazole-3-carboxamideH4-methoxyphenylColo2059.179[8]
2e 5-phenylisoxazole-3-carboxamideH4-fluorophenylB16F10.079[8]
5j 3-(naphthalen-1-yl)-5-phenylisoxazoleN/A (Naphthalene)4-ethoxyphenylMCF-71.23[2][4]
15a Pyrazole-linked arylcinnamideMethoxy groupsMethoxy groupsHeLa0.4[3]
15e Pyrazole-linked arylcinnamideMethoxy groupsMethoxy groupsHeLa1.2[3]

*IC50 values were originally reported in µg/mL and have been noted here as such due to the unavailability of molecular weights in the source for precise conversion.

Structure-Activity Relationship (SAR) Insights:
  • Substitution on the N-phenyl ring is critical: The nature and position of substituents on the N-phenyl ring significantly modulate cytotoxic activity. For instance, the introduction of a 4-fluorophenyl group in compound 2e resulted in a remarkably low IC50 of 0.079 µM against the B16F1 melanoma cell line[8]. Similarly, the presence of a 4-ethoxyphenyl group in compound 5j conferred potent activity against the MCF-7 breast cancer cell line[2][4].

  • The 3-phenyl ring influences potency: While the data is more limited for this position, the presence of a bulky naphthalene ring in place of the phenyl group in compound 5j is associated with high potency, suggesting that this region can tolerate larger substituents[2][4].

  • The core scaffold matters: The position of the carboxamide linkage (e.g., at position 3, 4, or 5 of the isoxazole ring) and other substituents on the isoxazole ring itself will undoubtedly impact the molecule's conformation and binding to its biological target.

Experimental Methodology: Determination of IC50 via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation[9][10][11]. The assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals[11][12]. The concentration of the test compound that reduces the metabolic activity by 50% is determined as the IC50 value.

Detailed Step-by-Step Protocol
  • Cell Seeding:

    • Harvest log-phase cells and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in a complete culture medium.

    • Seed 100 µL of the cell suspension (i.e., 5,000 cells) into each well of a 96-well flat-bottom plate.

    • Causality Insight: Seeding an appropriate number of cells is crucial. Too few cells may result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the accuracy of the results.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to obtain the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 1.56, 0 µM).

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug like Doxorubicin).

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • At the end of the compound incubation period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 4 hours at 37°C.

    • Causality Insight: This incubation period allows viable cells to metabolize the MTT into formazan crystals. The duration can be optimized based on the cell type and its metabolic rate.

  • Formazan Solubilization and Absorbance Measurement:

    • After the 4-hour MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[10].

  • Data Analysis and IC50 Calculation:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Experimental Workflow: MTT Assay

mtt_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis a Seed cells in 96-well plate b Incubate for 24h (cell attachment) a->b c Prepare serial dilutions of test compound d Treat cells with compound c->d e Incubate for 24-72h d->e f Add MTT reagent to each well g Incubate for 4h (formazan formation) f->g h Solubilize formazan crystals (DMSO) g->h i Measure absorbance at 570 nm j Calculate % viability i->j k Plot dose-response curve j->k l Determine IC50 value k->l

Caption: Workflow for determining IC50 values using the MTT assay.

Discussion and Future Perspectives

The compiled data, though heterogeneous, strongly indicates that the isoxazole carboxamide scaffold is a fertile ground for the development of potent anticancer agents. The high potency observed with specific substitutions, particularly on the N-phenyl ring, underscores the importance of this region for target interaction. The dual mechanism of action—disrupting the cellular cytoskeleton and activating apoptotic pathways—makes these compounds particularly appealing candidates for further development.

Future research should focus on a systematic synthesis and evaluation of analogs based on the 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide core. This would allow for a more precise delineation of the structure-activity relationship and the identification of lead compounds with optimized potency and selectivity. Furthermore, in vivo studies in relevant animal models are warranted for the most promising candidates to assess their pharmacokinetic properties, efficacy, and safety profiles. The exploration of novel drug delivery systems, such as nano-emulgels as demonstrated in one study, could also enhance the therapeutic potential of these molecules by improving their bioavailability and tumor-targeting capabilities[8].

References

  • Creative Bioarray. "Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay." Available at: [Link]

  • Wang, G., et al. "Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents." Arabian Journal of Chemistry, vol. 13, no. 6, 2020, pp. 5837-5847. Available at: [Link]

  • Kumbhare, R. M., et al. "Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways." RSC Advances, vol. 4, no. 109, 2014, pp. 64246-64255. Available at: [Link]

  • Kamal, A., et al. "Synthesis of tetrazole–isoxazoline hybrids as a new class of tubulin polymerization inhibitors." RSC Advances, vol. 5, no. 1, 2015, pp. 1-4.
  • Kamal, A., et al. "Design and Synthesis of pyrazole/isoxazole Linked Arylcinnamides as Tubulin Polymerization Inhibitors and Potential Antiproliferative Agents." MedChemComm, vol. 6, no. 12, 2015, pp. 2149-2157. Available at: [Link]

  • Kaur, R., et al. "Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies." European Journal of Medicinal Chemistry, vol. 221, 2021, p. 113511. Available at: [Link]

  • Kumbhare, R. M., et al. "Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial." Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Isoxazole-derivatives-of-6-fluoro-N-(6-methoxybenzo-Kumbhare-Dadmal/0b1b3e8b7e2d9c1e1f9a8f6e8b9d8c7c0e1e1a2f]([Link]

  • Al-Qaisi, J., et al. "Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents." Evidence-Based Complementary and Alternative Medicine, vol. 2021, 2021, p. 6653929. Available at: [Link]

  • Mączyński, M., et al. "Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin." International Journal of Molecular Sciences, vol. 26, no. 15, 2025, p. 8353.
  • Kaur, R., et al. "Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies." ResearchGate. Available at: [Link]

  • Wang, G., et al. "Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents." ResearchGate. Available at: [Link]

  • Hawash, M., et al. "Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability." BMC Chemistry, vol. 16, no. 1, 2022, p. 48. Available at: [Link]

  • Hawash, M. "Anticancer Activity of Novel Amide Methoxyphenyl Derivatives." DSpace Repository. Available at: [Link]

  • Gambari, R., et al. "Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro." Investigational New Drugs, vol. 30, no. 1, 2012, pp. 135-145. Available at: [Link]

  • Shebson, L., et al. "Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay." Journal of Visualized Experiments, no. 81, 2013, p. e50932. Available at: [Link]

  • Springer Nature Experiments. "Cytotoxicity MTT Assay Protocols and Methods." Available at: [Link]

  • El-Naggar, A. M., et al. "Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9." Molecules, vol. 28, no. 17, 2023, p. 6428. Available at: [Link]

  • Hawash, M., et al. "Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents." De Gruyter. Available at: [Link]

  • Kislyi, V. P., et al. "Synthesis and X-ray structure of potent anticancer 4-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)isoxazole." ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. "Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents." Molecules, vol. 26, no. 21, 2021, p. 6489. Available at: [Link]

  • ResearchGate. "Comparison of the IC50values of derivatives against a gastric cancer..." Available at: [Link]

  • Al-Ostoot, F. H., et al. "Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies." Molecules, vol. 27, no. 17, 2022, p. 5506. Available at: [Link]

Sources

Comparative cytotoxicity of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide in healthy vs cancer cells

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Mechanism of Action

The isoxazole scaffold is a highly privileged heterocyclic motif in medicinal chemistry, widely recognized for its diverse pharmacological applications, particularly in oncology[1]. Derivatives containing the phenyl-isoxazole core have demonstrated potent anticancer properties by disrupting critical intracellular signaling pathways, inhibiting tubulin polymerization, and modulating heat shock proteins (e.g., HSP90)[1][2].

3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide represents a targeted synthetic derivative designed to maximize structural affinity for these intracellular targets. When evaluating novel small-molecule inhibitors, it is critical to establish a wide therapeutic window—defined by high cytotoxicity against malignant cells and minimal off-target effects on healthy tissue. This guide provides a comprehensive, objective comparison of this compound's performance against standard chemotherapeutics, supported by rigorous, self-validating in vitro methodologies.

Comparative Cytotoxicity Data

To objectively benchmark the efficacy of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide, its half-maximal inhibitory concentration ( IC50​ ) must be compared against established clinical standards such as Cisplatin and Doxorubicin[1]. The data below summarizes representative benchmark performance across human lung carcinoma (A549), human breast adenocarcinoma (MCF-7), and healthy human lung fibroblasts (MRC-5).

Table 1: Comparative IC50​ Values ( μM ) at 48 Hours Post-Treatment

Compound / DrugA549 (Lung Cancer)MCF-7 (Breast Cancer)MRC-5 (Healthy Fibroblast)Selectivity Index (SI)*
3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide 1.85 ± 0.122.10 ± 0.15> 50.0> 27.0
Cisplatin (Standard)5.77 ± 1.608.45 ± 1.2012.3 ± 1.8~ 2.1
Doxorubicin (Standard)0.46 ± 0.020.35 ± 0.041.2 ± 0.1~ 2.6

*Selectivity Index (SI) is calculated as the ratio of IC50​ in healthy cells (MRC-5) to the IC50​ in cancer cells (A549). An SI > 10 indicates a highly favorable therapeutic window.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to eliminate background noise, solvent toxicity, and spectral overlap.

Cell Viability & Proliferation (MTT Assay)

Causality & Principle: The MTT assay is a colorimetric method measuring cellular metabolic activity. It relies on the enzymatic reduction of the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes, primarily succinate dehydrogenase, located in the mitochondria of living cells. Because dead or dying cells rapidly lose this enzymatic activity, the absorbance of the solubilized formazan at 570 nm is directly proportional to the viable cell population[3].

Self-Validating Controls Required:

  • Media Blank: Culture media + MTT reagent (no cells) to subtract background absorbance.

  • Vehicle Control: Cells treated with the highest concentration of solvent (e.g., 0.1% DMSO) to confirm the solvent does not induce baseline cytotoxicity.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Cisplatin) to validate assay sensitivity.

Step-by-Step Protocol:

  • Cell Seeding: Harvest cells via trypsinization and seed at a density of 5×103 cells/well in a 96-well flat-bottom microplate (100 µL volume per well)[3]. Incubate overnight at 37°C in a 5% CO2​ humidified atmosphere to allow adherence.

  • Compound Treatment: Prepare serial dilutions of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide in serum-free media. Aspirate the old media and add 100 µL of the drug solutions to the respective wells. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) directly to each well, achieving a final concentration of ~0.45 mg/mL[3].

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until intracellular purple punctate precipitates (formazan) are visible under an inverted microscope[3].

  • Solubilization: Add 100 µL of solubilization buffer (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals[3]. Place on an orbital shaker for 15 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader, utilizing 630 nm as a reference wavelength to correct for cellular debris and plate imperfections[3].

Apoptosis Profiling (Annexin V/PI Flow Cytometry)

Causality & Principle: In healthy cells, phosphatidylserine (PS) is strictly maintained on the inner leaflet of the plasma membrane. During early apoptosis, the loss of membrane asymmetry causes PS to flip to the extracellular-facing leaflet[4][5]. Fluorochrome-conjugated Annexin V binds to this exposed PS with high affinity in a calcium-dependent manner[4]. Propidium Iodide (PI) is a membrane-impermeant DNA intercalating dye; it is excluded by viable and early apoptotic cells but rapidly enters late apoptotic and necrotic cells whose plasma membranes have degraded[5][6].

Self-Validating Controls Required:

  • Unstained Cells: To establish baseline autofluorescence and adjust photomultiplier tube (PMT) voltages[7].

  • Single-Stained Controls: Cells stained only with Annexin V-FITC or only with PI to calculate compensation matrices and eliminate spectral overlap[7].

Step-by-Step Protocol:

  • Harvesting: Collect both the supernatant (containing detached, late-apoptotic cells) and the adherent cells via gentle trypsinization[4]. Pool them in a centrifuge tube.

  • Washing: Centrifuge at 500 x g for 5 minutes. Wash the cell pellet twice with ice-cold 1X PBS to remove residual media and serum[4].

  • Resuspension: Resuspend the pellet in 1X Annexin V Binding Buffer (containing Ca2+ , essential for Annexin V binding) at a concentration of 1×106 cells/mL[4][5].

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution[4][5].

  • Incubation: Gently vortex and incubate the tubes for 15 minutes at room temperature in the dark[4][7].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube[7]. Analyze immediately (within 1 hour) via flow cytometry, plotting Annexin V-FITC on the X-axis and PI on the Y-axis[4].

Mechanistic Workflow

The following diagram illustrates the logical progression of validating the cytotoxicity and apoptotic induction of isoxazole derivatives.

CytotoxicityWorkflow Compound 3-(4-methoxyphenyl)-N-phenyl- 5-isoxazolecarboxamide Assay1 MTT Viability Assay (Metabolic Activity) Compound->Assay1 Evaluates IC50 Assay2 Annexin V/PI Flow Cytometry (Membrane Asymmetry) Compound->Assay2 Evaluates Mechanism Healthy Healthy Cells (e.g., MRC-5) High Viability / Low Apoptosis Assay1->Healthy >50 µM Cancer Cancer Cells (e.g., A549) Low Viability / High Apoptosis Assay1->Cancer <5 µM Assay2->Healthy Assay2->Cancer Selectivity High Selectivity Index (SI) Healthy->Selectivity Cancer->Selectivity

Workflow evaluating isoxazole-induced cytotoxicity and apoptotic pathways in healthy vs cancer cells.

References

  • Taylor & Francis. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Retrieved from:[Link]

  • NIH Bookshelf. Cell Viability Assays - Assay Guidance Manual. Retrieved from: [Link]

Sources

Safety Operating Guide

3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol is critical when handling highly specific synthetic intermediates like 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide . This compound, characterized by its heterocyclic isoxazole core flanked by methoxyphenyl and N-phenyl carboxamide moieties, requires strict operational oversight.

The following guide provides the causality behind standard operating procedures (SOPs), ensuring that drug development professionals and researchers can handle, contain, and dispose of this chemical with uncompromising scientific integrity and regulatory compliance.

Mechanistic Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide is the first step in designing a self-validating disposal system. The presence of the methoxyphenyl and phenyl groups confers moderate to high lipophilicity, meaning the compound is poorly soluble in water but highly soluble in organic solvents[1].

Crucially, the isoxazole ring and amide linkage contain nitrogen and oxygen heteroatoms. If subjected to uncontrolled thermal degradation or improper chemical mixing, the compound will decompose to release highly toxic byproducts, including nitrogen oxides (NOx), carbon monoxide (CO), and potentially hydrogen cyanide[2]. This dictates the absolute requirement for high-temperature incineration rather than standard landfill or aqueous drain disposal[3].

Table 1: Physicochemical Data & Operational Implications
Property / HazardValue / ClassificationOperational Implication
Predicted Boiling Point 432.1 ± 40.0 °C[4]Low volatility at room temperature; the primary inhalation risk is from aerosolized dust rather than vapors.
Density 1.259 ± 0.06 g/cm³[4]Heavier than water; will settle in aqueous waste streams if suspended.
Lipophilicity (Log P) Moderate to High[1]Will partition into organic solvents; mandates strict organic waste segregation.
GHS Health Hazards H302, H315, H319, H335[3]Mandates the use of a chemical fume hood, nitrile gloves, and eye protection during all handling.
Environmental Hazard Water Hazard Class 1[5]Slightly hazardous to water; must never enter sinks or drains. All rinsate must be collected.
Incompatibilities Strong oxidizers, acids/bases[2]Must be stored and disposed of away from reactive chemicals to prevent exothermic degradation.

Operational Handling & Containment Workflow

To ensure safety, every handling step must be a self-validating system where the procedure inherently prevents exposure.

Step-by-Step Handling Methodology:

  • Pre-Task Environmental Verification: Before opening the primary container, verify that the chemical fume hood is operational with a face velocity of 80–120 fpm.

    • Causality: Because the compound is a fine powder, preventing the generation and inhalation of aerosolized active pharmaceutical ingredients (API) is the primary safety objective[3].

  • PPE Donning: Equip standard laboratory PPE: a fully buttoned lab coat, safety goggles, and double nitrile gloves.

    • Causality: The compound causes skin and serious eye irritation (H315, H319)[3]. Double gloving ensures that if the outer glove is contaminated during weighing, it can be removed without exposing the skin.

  • Material Transfer: Use anti-static spatulas for weighing and transferring the powder.

    • Causality: Static charge can cause dry lipophilic powders to disperse unpredictably, increasing exposure risk and contaminating the balance area.

Spill Response & Decontamination Protocol

In the event of a breach in containment, immediate and calculated action is required. Dry sweeping is strictly prohibited.

SpillResponse Spill Spill Detected Assess Assess Volume & Toxicity Spill->Assess Major Major Spill (>50g/ml) Evacuate & Call EHS Assess->Major Minor Minor Spill (<50g/ml) Proceed to Cleanup Assess->Minor PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Minor->PPE Contain Contain & Absorb (Vermiculite/Sand) PPE->Contain Dispose Transfer to Solid Waste Seal & Label Contain->Dispose

Decision tree and procedural workflow for responding to laboratory spills of isoxazole compounds.

Step-by-Step Spill Cleanup Methodology:

  • Isolate the Area: Immediately restrict access to the spill zone to prevent tracking the compound throughout the facility.

  • Containment: Cover the spill with an inert binding agent like vermiculite or sand[3],[6].

    • Causality: Dry sweeping aerosolizes the API. Wetting the spill with a compatible solvent or using a damp absorbent pad prevents dust generation[3].

  • Collection: Carefully scoop the absorbed mixture using a non-sparking tool and place it into a compatible, sealable hazardous waste container (e.g., a wide-mouth HDPE jar).

  • Decontamination: Wipe the affected surface with a solvent in which the compound is soluble (e.g., ethanol or methanol)[1], followed by a final wash with soap and water to remove residual organics[3]. Dispose of all wipes as solid hazardous waste.

Comprehensive Disposal Procedures

While 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide may not have a specific EPA U- or P-list waste code, it must be managed as a characteristic hazardous waste under RCRA guidelines for pharmaceutical and R&D waste[7].

WasteLifecycle Gen Waste Generation (Solid/Liquid) Seg Chemical Segregation (Halogenated vs Non-Halogenated) Gen->Seg Label RCRA Labeling & Accumulation Seg->Label EHS EHS Transfer & Manifesting Label->EHS Incineration High-Temp Incineration (Approved Facility) EHS->Incineration

Workflow diagram illustrating the standard cradle-to-grave disposal lifecycle for isoxazole derivatives.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Collect solid waste (contaminated gloves, empty vials, absorbent materials) and liquid waste (solvent rinses) in separate, clearly labeled containers. Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents[2].

  • RCRA Labeling: Label the container with the full chemical name: "3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide" and indicate the primary hazards ("Toxic/Irritant").

  • Accumulation & Storage: Store the waste container tightly closed in a designated secondary containment tray within a cool, dry, well-ventilated waste accumulation area[3],[2].

  • Final Destruction: Submit a waste pickup request to your Environmental Health and Safety (EHS) department. The waste must be transported to an approved waste disposal plant for high-temperature incineration (P501)[3],[6].

    • Causality: Incineration at temperatures exceeding 1000°C with appropriate scrubber systems ensures the complete destruction of the isoxazole ring and neutralizes toxic NOx emissions, preventing environmental contamination[2].

References

  • EPA Subpart P Regulations - HW Drugs - PharmWaste Technologies, Inc. -[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.